Tripeptide-32
Description
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Structure
3D Structure
Propriétés
Numéro CAS |
1185583-20-3 |
|---|---|
Formule moléculaire |
C12H22N4O5 |
Poids moléculaire |
302.33 g/mol |
Nom IUPAC |
(2S)-1-[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H22N4O5/c1-6(18)9(15-11(20)7(13)5-17)12(21)16-4-2-3-8(16)10(14)19/h6-9,17-18H,2-5,13H2,1H3,(H2,14,19)(H,15,20)/t6-,7+,8+,9+/m1/s1 |
Clé InChI |
FUYMMLFZSQBBKU-XGEHTFHBSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Tripeptide-32: A Technical Guide to its Mechanism of Action in Skin Aging
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripeptide-32 has emerged as a significant bioactive peptide in the field of dermatology and cosmetology, primarily recognized for its role in mitigating the signs of skin aging. This technical guide provides an in-depth exploration of the core mechanisms of action attributed to this compound. The primary focus is its influence on the skin's circadian rhythm, enhancement of DNA repair processes, and promotion of cellular longevity. This document summarizes available quantitative data, outlines detailed experimental protocols for relevant assays, and presents visual representations of the key signaling pathways and experimental workflows. While the direct activation of circadian rhythm genes is a well-posited mechanism, the involvement of other pathways such as sirtuin and FOXO3a activation, and aquaporin-3 regulation, is discussed as a potential, though not yet fully elucidated, aspect of its multifaceted action.
Introduction
Skin aging is a complex biological process influenced by both intrinsic and extrinsic factors, leading to a progressive decline in its structural integrity and physiological functions. At the cellular level, this manifests as reduced proliferative capacity, accumulation of DNA damage, and dysregulation of essential biological processes, including the circadian rhythm. This compound is a synthetic peptide that has garnered attention for its potential to counteract these age-related changes. It is theorized to function as a cellular messenger, synchronizing the skin's natural repair and protection cycles. This guide aims to provide a comprehensive technical overview of the current understanding of this compound's mechanism of action for a scientific audience.
Core Mechanism of Action: Regulation of Circadian Rhythm
The central hypothesis for this compound's efficacy lies in its ability to modulate the skin's circadian rhythm. The skin, like all organs, follows a 24-hour cycle of protection during the day and repair at night. This rhythm is governed by a set of core "clock genes."
This compound is reported to activate key clock genes, namely CLOCK (Circadian Locomotor Output Cycles Kaput) and PER1 (Period Homolog 1) , in keratinocytes.[1]
-
CLOCK and BMAL1: These transcription factors form a heterodimer that initiates the transcription of other clock genes, including PER1.
-
PER1: The PER1 protein is a key component of the negative feedback loop that regulates the circadian clock. As its levels rise, it inhibits the activity of the CLOCK/BMAL1 complex, thus turning off its own transcription and creating a rhythmic cycle.
By activating CLOCK and PER1, this compound is thought to trigger a cascade of downstream events that enhance the skin's natural defense and repair mechanisms.[1] This includes the production of enzymes and other proteins responsible for repairing DNA damage incurred from environmental stressors like UV radiation.[1]
Signaling Pathway: Circadian Rhythm Regulation
Secondary and Hypothesized Mechanisms of Action
While the regulation of circadian rhythm is the most frequently cited mechanism, this compound's benefits are likely multifactorial. The following sections explore other potential pathways.
Sirtuin (SIRT1) Activation and Cellular Longevity
Sirtuins, particularly SIRT1, are a class of proteins that play a crucial role in cellular health and longevity by regulating processes like DNA repair, inflammation, and cellular stress resistance. While direct evidence of this compound activating SIRT1 is limited, the known downstream effects of circadian rhythm modulation suggest a potential link. A properly functioning circadian clock is known to influence NAD+ levels, a critical co-factor for SIRT1 activity. Therefore, by synchronizing the cellular clock, this compound may indirectly promote SIRT1 activity, contributing to enhanced cellular longevity and stress resistance.
FOXO3a Signaling and Stress Resistance
The Forkhead Box O3 (FOXO3a) transcription factor is a key regulator of genes involved in stress resistance, metabolism, and cell apoptosis. Its activity is modulated by various signaling pathways, and it plays a protective role in cellular aging. Down-regulation of FOXO3a has been shown to accelerate cellular senescence in human dermal fibroblasts.[2][3] The connection between this compound and FOXO3a has not been explicitly established in published research. However, given FOXO3a's role in cellular repair and stress resistance, it is a plausible downstream target of the broader cellular rejuvenation processes initiated by circadian rhythm synchronization.
Aquaporin-3 (AQP3) Regulation and Skin Hydration
Proper skin hydration is essential for maintaining its barrier function and youthful appearance. Aquaporin-3 (AQP3) is a channel protein in keratinocytes that facilitates the transport of water and glycerol, playing a vital role in skin hydration. AQP3 expression is known to decrease with age.[4] While there are no direct studies linking this compound to AQP3 expression, its reported benefits in improving skin hydration suggest a potential influence on this pathway. This could be an indirect effect of overall improved cellular health and function.
Quantitative Data
The following tables summarize the available quantitative data from clinical and in-vitro studies on tripeptides and their effects on skin aging parameters. It is important to note that some of this data comes from studies on different tripeptides or formulations containing a combination of peptides.
Table 1: Clinical Efficacy of a Tripeptide/Hexapeptide Anti-Aging Regimen (12 weeks) [5]
| Parameter | Average Percent Improvement from Baseline |
| Fine Lines | 27.7% |
| Radiance | 44.8% |
| Firmness | 37.2% |
| Plumpness | 31.6% |
| Sagginess | 29.0% |
| Wrinkles | 29.0% |
Table 2: Clinical Efficacy of a Topical Collagen Tripeptide (4 weeks) [6][7]
| Parameter | Baseline (Mean ± SD) | After 4 Weeks (Mean ± SD) | p-value |
| Periorbital Skin Roughness (Ra) | 20.77 ± 3.51 μm | 19.24 ± 3.52 μm | < 0.001 |
| Skin Density | 55.66 ± 7.61 | 59.67 ± 7.84 | < 0.001 |
| Gross Elasticity (R2) | 0.81 ± 0.03 | 0.83 ± 0.03 | < 0.001 |
| Maximum Collagen Strength (R4) | 68.02 ± 5.48 | 70.24 ± 5.14 | < 0.001 |
Table 3: In-Vitro Effects of Collagen Tripeptide on Hyaluronic Acid Production [8]
| Treatment | Acceleration Rate of Hyaluronic Acid Production (%) |
| Control | 100 |
| Collagen Tripeptide (10 µg/mL) | ~150 |
| N-acetylglucosamine (0.1 mM) | ~140 |
Experimental Protocols
Detailed experimental protocols for studies specifically investigating this compound are not widely available in the public domain. Therefore, this section provides generalized, yet detailed, methodologies for key experiments relevant to assessing the efficacy of anti-aging peptides like this compound.
In-Vitro Keratinocyte Culture and Treatment
Objective: To assess the effect of this compound on gene and protein expression in human keratinocytes.
Methodology:
-
Cell Culture:
-
Primary human epidermal keratinocytes (NHEK) are cultured in a serum-free keratinocyte growth medium (e.g., KGM-Gold) supplemented with growth factors.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are passaged at 70-80% confluency and used for experiments at a low passage number (e.g., 2-4).
-
-
Treatment:
-
Keratinocytes are seeded in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction).
-
At 60-70% confluency, the medium is replaced with a basal medium containing various concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM) or a vehicle control (e.g., sterile water or PBS).
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) before harvesting.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the expression levels of target genes (e.g., CLOCK, PER1, COL1A1, COL3A1, AQP3) in response to this compound treatment.
Methodology:
-
RNA Extraction:
-
Total RNA is extracted from treated and control keratinocytes using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
qRT-PCR:
-
qRT-PCR is performed using a real-time PCR system (e.g., CFX96, Bio-Rad) with a SYBR Green-based master mix.
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB) are designed and validated.
-
The thermal cycling protocol typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Relative gene expression is calculated using the 2-ΔΔCt method.
-
Experimental Workflow: Gene Expression Analysis
Quantification of Collagen Synthesis
Objective: To measure the effect of this compound on the synthesis of collagen type I and III in dermal fibroblasts.
Methodology:
-
Cell Culture and Treatment:
-
Human dermal fibroblasts are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are treated with this compound as described for keratinocytes.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
The concentration of procollagen (B1174764) type I C-peptide (PICP) and procollagen type III N-terminal propeptide (PIIINP) in the cell culture supernatant is quantified using commercially available ELISA kits. These propeptides are released stoichiometrically during collagen synthesis.
-
-
Immunofluorescence Staining:
-
Fibroblasts grown on coverslips are fixed, permeabilized, and incubated with primary antibodies against collagen type I and III.
-
Fluorescently labeled secondary antibodies are then used for detection.
-
The intensity of the fluorescence signal, which correlates with the amount of collagen, is quantified using a fluorescence microscope and image analysis software.
-
Safety and Toxicology
While specific toxicology data for this compound is not extensively published, peptides, in general, are considered to have a favorable safety profile for topical application. A 13-week toxicity study on other tripeptides administered orally to rats showed no evidence of target organ toxicity at high doses.[9][10] Material Safety Data Sheets for this compound indicate that it is not classified as a hazardous substance.[11] As with any active ingredient, formulation considerations are crucial to ensure skin compatibility and minimize the potential for irritation.
Conclusion
This compound demonstrates a compelling mechanism of action in skin aging, primarily centered on the regulation of the skin's circadian rhythm through the activation of the CLOCK and PER1 genes. This, in turn, is proposed to enhance the skin's natural DNA repair and protective capabilities. While its direct effects on other key aging pathways involving SIRT1, FOXO3a, and AQP3 require further investigation, the observed clinical improvements in skin hydration, elasticity, and wrinkle reduction suggest a multifaceted role. The provided experimental frameworks offer a basis for further research to fully elucidate the downstream targets of this compound and to quantify its effects on a broader range of skin aging biomarkers. Future studies should aim to provide more detailed molecular insights and comprehensive quantitative data to solidify the understanding of this promising anti-aging peptide.
References
- 1. This compound | Chronolux® | Cosmetic Ingredients Guide [ci.guide]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. researchgate.net [researchgate.net]
- 4. Six critical questions for DNA repair enzymes in skincare products: a review in dialog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Promotion of hyaluronic acid production (in vitro) - The Central Research Institute of Jellice Co., Ltd. [tripeptide.net]
- 8. The FoxO3a gene is a key negative target of canonical Notch signalling in the keratinocyte UVB response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PER, a Circadian Clock Component, Mediates the Suppression of MMP-1 Expression in HaCaT Keratinocytes by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. paulaschoice.co.uk [paulaschoice.co.uk]
- 11. ningen.com [ningen.com]
A Technical Guide to the Synthesis and Characterization of Tripeptide-32 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripeptide-32, a synthetic peptide comprised of the amino acid sequence Serine-Threonine-Proline with a C-terminal amide (Ser-Thr-Pro-NH2), has emerged as a significant molecule in cosmetic science and dermatological research.[1][2] Primarily recognized for its role in regulating the skin's circadian rhythm, it demonstrates potential in enhancing cellular repair mechanisms, boosting collagen synthesis, and reinforcing the skin's barrier function.[1][3][4] This technical guide provides a comprehensive overview of the synthesis of this compound via solid-phase peptide synthesis (SPPS), detailed protocols for its characterization using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and an exploration of its known signaling pathways. The information presented herein is intended to equip researchers with the foundational knowledge required to produce and validate this compound for investigational use.
Introduction to this compound
This compound is a small, synthetic peptide that has garnered attention for its biomimetic properties, particularly its ability to influence cellular processes related to aging and skin health.[5][6] Its sequence, Ser-Thr-Pro-NH2, is designed to mimic natural peptide signals that regulate cellular function.[1] In the context of skincare, this compound is lauded for its hydrating properties and its purported ability to synchronize the skin's natural repair processes, which are linked to the circadian rhythm.[7][8]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Amino Acid Sequence | Ser-Thr-Pro-NH2 | [1] |
| Molecular Formula | C12H22N4O5 | [9] |
| Molecular Weight | 302.33 g/mol | [9] |
| Appearance | White to off-white powder | General peptide property |
| Solubility | Water soluble | General peptide property |
Table 1: Physicochemical Properties of this compound
Biological Functions
Research, primarily from cosmetic science literature, suggests that this compound exerts its effects through several mechanisms:
-
Circadian Rhythm Regulation: this compound is reported to activate the expression of core circadian clock genes, CLOCK and PER1, in keratinocytes.[1][4] This helps to synchronize the skin's natural 24-hour cycle of repair and protection, enhancing its ability to counteract daily environmental stressors.[1][3]
-
Enhanced Cellular Repair: By targeting the PER1 gene, this compound stimulates the synthesis of proteins involved in cellular repair, contributing to its anti-aging activity.[10] This can lead to improved cell viability and longevity.[1]
-
Collagen and Elastin Production: The peptide acts as a cellular messenger, instructing fibroblasts to increase the production of structural proteins like collagen and elastin.[5] One report suggests it can stimulate fibroblasts up to 47% more effectively than some previous peptides.[5]
-
Skin Barrier Enhancement: this compound strengthens the skin's barrier by promoting the production of essential proteins and lipids. This helps to maintain optimal hydration and protect against environmental damage.[5]
-
Hyperpigmentation Reduction: Clinical studies have indicated a potential for this compound to regulate melanin (B1238610) production, with one study noting a 38% reduction in hyperpigmentation after eight weeks of application.[5]
Synthesis of this compound
The synthesis of this compound is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Synthesis Workflow
The overall workflow for the solid-phase synthesis of this compound is depicted in the following diagram.
References
- 1. This compound | Chronolux® | Cosmetic Ingredients Guide [ci.guide]
- 2. This compound (Ingredient Explained + Products) | SkinSort [skinsort.com]
- 3. personalcaremagazine.com [personalcaremagazine.com]
- 4. This compound Premium Skincare Raw Material for Enhancing Wound Healing and Stimulating Cellular Activity | NIKOO Chemical [nikoochem.com]
- 5. ningen.com [ningen.com]
- 6. community.aliveandwellshop.com [community.aliveandwellshop.com]
- 7. paulaschoice.co.uk [paulaschoice.co.uk]
- 8. myrevea.com [myrevea.com]
- 9. hplc.eu [hplc.eu]
- 10. medchemexpress.com [medchemexpress.com]
Tripeptide-32: A Technical Examination of its Influence on Core Circadian Clock Gene Expression in Keratinocytes
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity and regenerative capacity of the skin are intrinsically linked to the precise orchestration of the circadian rhythm, a 24-hour internal clock that governs cellular processes. At the heart of this mechanism are the core clock genes, CLOCK (Circadian Locomotor Output Cycles Kaput) and PER1 (Period Circadian Regulator 1). Emerging research has identified Tripeptide-32 as a modulator of these critical genes within keratinocytes, suggesting a significant role in promoting the skin's natural repair and defense cycles. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on CLOCK and PER1 gene expression. While specific quantitative data from public-domain, peer-reviewed studies remains proprietary, this document synthesizes the available qualitative information, outlines a representative experimental protocol for investigating these effects, and visualizes the underlying biological pathways.
Introduction: The Circadian Rhythm of the Skin
The skin, as the body's primary interface with the external environment, is subject to a myriad of daily stressors, including UV radiation and oxidative damage. To counteract these insults, it has evolved a sophisticated, cell-autonomous circadian clock.[1][2] This internal timing system anticipates and prepares the skin for diurnal changes, optimizing defensive functions during the day and regenerative processes at night.[1][3] The molecular machinery driving this rhythm is a complex network of transcriptional-translational feedback loops involving a series of "clock genes".[1][4] Among the most crucial of these are CLOCK and BMAL1, which form a heterodimer that activates the transcription of other clock genes, including PER1.[4] The PER1 protein, in turn, acts as a negative regulator, inhibiting the activity of the CLOCK/BMAL1 complex, thus creating a rhythmic cycle of gene expression.[4]
Disruptions to this finely tuned rhythm, whether through aging or environmental factors, can impair the skin's ability to repair DNA, leading to accelerated aging and a compromised barrier function.[5]
This compound: A Modulator of the Skin's Clock
This compound is a synthetic peptide that has garnered attention for its purported ability to influence the skin's circadian rhythm.[6] It is theorized to act as a signaling molecule that can help resynchronize the cellular clock, thereby enhancing the skin's natural protective and reparative processes.[1][3]
Effect on CLOCK Gene Expression
This compound is reported to activate the CLOCK gene in keratinocytes.[6] The CLOCK protein is a primary driver of the circadian rhythm, and its activation is expected to initiate a cascade of downstream events. This includes the enhanced expression of genes involved in DNA repair and cellular defense, processes that are critical for mitigating daytime environmental damage.[6]
Effect on PER1 Gene Expression
The PER1 gene is a direct target of the CLOCK/BMAL1 transcriptional complex and a key negative regulator of the circadian feedback loop.[7] this compound is specifically noted to target and regulate the PER1 gene.[6] By modulating PER1 expression, this compound may help to reinforce the natural periodicity of the cellular clock. Enhanced PER1 activity is associated with an increased survival rate of keratinocytes, which contributes to maintaining the skin's barrier function and preventing premature aging.[6]
Quantitative Data Summary
A thorough review of publicly available scientific literature did not yield specific quantitative data on the dose-dependent effects of this compound on CLOCK and PER1 gene expression. This information is likely held as proprietary data by manufacturers. The following table is a template illustrating how such data would be presented if it were available.
| Treatment Group | Concentration | Time Point | CLOCK Gene Expression (Fold Change vs. Control) | PER1 Gene Expression (Fold Change vs. Control) |
| Vehicle Control | 0 µM | 24h | 1.0 | 1.0 |
| This compound | X µM | 24h | Data Not Available | Data Not Available |
| This compound | Y µM | 24h | Data Not Available | Data Not Available |
| This compound | Z µM | 24h | Data Not Available | Data Not Available |
| Vehicle Control | 0 µM | 48h | 1.0 | 1.0 |
| This compound | X µM | 48h | Data Not Available | Data Not Available |
| This compound | Y µM | 48h | Data Not Available | Data Not Available |
| This compound | Z µM | 48h | Data Not Available | Data Not Available |
Table 1: Illustrative Template for Quantitative Analysis of this compound's Effect on CLOCK and PER1 Gene Expression.
Representative Experimental Protocol: RT-qPCR Analysis
The following is a detailed, representative methodology for assessing the impact of this compound on CLOCK and PER1 gene expression in human keratinocytes using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Cell Culture and Treatment
-
Cell Line: Human adult epidermal keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Synchronization: To synchronize the circadian clocks of the cells, cultures are treated with a high concentration of a serum shock (e.g., 50% FBS) for 2 hours, or with dexamethasone.[3]
-
Treatment: Following synchronization, the medium is replaced with low-serum medium containing various concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM).
-
Incubation: Cells are incubated for specific time points (e.g., 6, 12, 24, 48 hours) to assess the temporal effects of the peptide.
RNA Extraction and cDNA Synthesis
-
RNA Isolation: Total RNA is extracted from the keratinocytes using a TRIzol-based method or a commercial RNA isolation kit according to the manufacturer's instructions.[8]
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed via gel electrophoresis.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.[8]
Quantitative PCR (qPCR)
-
Primer Design: Specific primers for human CLOCK, PER1, and a housekeeping gene (e.g., GAPDH or ACTB) are designed and validated for specificity and efficiency.
-
qPCR Reaction: The qPCR is performed using a SYBR Green-based detection method in a real-time PCR system.[9] The reaction mixture typically contains cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.
-
Thermal Cycling: A standard thermal cycling protocol is used, consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9]
-
Data Analysis: The relative expression of CLOCK and PER1 is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.[10]
Visualizations
Proposed Signaling Pathway
References
- 1. Human skin keratinocytes, melanocytes, and fibroblasts contain distinct circadian clock machineries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A circadian clock in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of mammalian circadian clock protein complexes over a circadian cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An aging-susceptible circadian rhythm controls cutaneous antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Expression of the circadian clock gene Period 1 in neuroendocrine cells: an investigation using mice with a Per1::GFP transgene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockout of the Circadian Clock Protein PER1 Results in Sex-Dependent Alterations of ET-1 Production in Mice in Response to a High Salt Diet plus Mineralocorticoid Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PER, a Circadian Clock Component, Mediates the Suppression of MMP-1 Expression in HaCaT Keratinocytes by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly sensitive and multiplexed one-step RT-qPCR for profiling genes involved in the circadian rhythm using microparticles - PMC [pmc.ncbi.nlm.nih.gov]
Tripeptide-32: An In-Depth Examination of its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripeptide-32, a synthetic peptide comprised of proline, serine, and threonine, has garnered significant attention in the cosmetic industry for its anti-aging capabilities, primarily attributed to its role in regulating the skin's circadian rhythm. While its anti-inflammatory effects are often cited in commercial literature, a comprehensive technical understanding of these properties remains less elucidated in publicly available research. This guide synthesizes the current, albeit limited, direct evidence for this compound's anti-inflammatory action and extrapolates potential mechanisms based on the activities of analogous tripeptides. Furthermore, it provides detailed experimental protocols for the rigorous investigation of its anti-inflammatory potential, aiming to bridge the existing knowledge gap and provide a framework for future research and development.
Introduction: this compound and the Link Between Circadian Rhythm and Inflammation
This compound is known to support the skin's natural day/night rhythm of protection and renewal.[1] Its primary identified mechanism of action is the targeting of the PER1 gene, a core component of the circadian clock.[2] This regulation of the cellular biological clock is crucial for orchestrating timely cellular repair and defense mechanisms.[3] Emerging research has established a strong bidirectional link between the circadian clock and the immune system, with disruptions in circadian rhythms being associated with increased inflammatory responses. It is through this lens that the anti-inflammatory potential of this compound is primarily hypothesized. By synchronizing cellular rhythms, this compound may help to maintain a healthy and homeostatic balance in the skin, enabling cells to better resist damage and optimize repair and recovery, which can indirectly mitigate inflammatory processes.[4][5] One manufacturer also claims that this compound can reduce facial redness and itch/pain on sensitive skin.[6]
Potential Anti-Inflammatory Mechanisms of Action
While direct studies on the specific anti-inflammatory signaling pathways modulated by this compound are not extensively documented, research on other tripeptides provides a foundation for plausible mechanisms. The following sections outline key inflammatory pathways that may be influenced by this compound, based on analogous peptide research.
Inhibition of Pro-Inflammatory Mediators
A key aspect of anti-inflammatory action is the downregulation of pro-inflammatory cytokines and other signaling molecules. A product containing this compound as a key ingredient claims to inhibit inflammatory factors such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[7]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. The activation of NF-κB is a common target for anti-inflammatory agents. Some tripeptides have been shown to exert their anti-inflammatory effects by inhibiting this pathway.
Regulation of the MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the p38 and JNK pathways, are also critical in mediating inflammatory responses. Certain bioactive peptides have demonstrated the ability to modulate these pathways, leading to a reduction in inflammation.
Influence on the JAK-STAT Signaling Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is crucial for signaling a wide array of cytokines and growth factors involved in inflammation and immunity.[8] Inhibition of this pathway is a therapeutic strategy for a variety of inflammatory conditions.[9]
The following diagram illustrates the potential interplay of this compound with these key inflammatory signaling pathways, based on the mechanisms of other studied peptides.
Caption: Potential signaling pathways modulated by this compound.
Quantitative Data on Anti-Inflammatory Effects (Hypothetical)
To date, there is a lack of publicly available, peer-reviewed quantitative data specifically detailing the anti-inflammatory effects of this compound. The following tables are presented as a template for how such data could be structured and what key metrics should be assessed in future studies. The values are for illustrative purposes only.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated Human Keratinocytes (HaCaT)
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |
| Control (Unstimulated) | 5.2 ± 1.1 | 10.5 ± 2.3 | 15.8 ± 3.1 |
| LPS (1 µg/mL) | 250.7 ± 20.4 | 512.3 ± 45.6 | 850.1 ± 70.2 |
| LPS + this compound (10 µM) | 180.3 ± 15.1 | 350.6 ± 30.2 | 600.4 ± 55.8 |
| LPS + this compound (50 µM) | 110.1 ± 10.5 | 210.8 ± 22.1 | 425.7 ± 40.3 |
| LPS + Dexamethasone (1 µM) | 60.5 ± 5.9 | 115.4 ± 12.8 | 250.9 ± 28.4 |
Table 2: Inhibition of NF-κB and MAPK Pathway Activation by this compound in UV-Irradiated Fibroblasts
| Treatment | p-p65 (Relative Expression) | p-p38 (Relative Expression) | p-JNK (Relative Expression) |
| Control (No UV) | 1.0 | 1.0 | 1.0 |
| UV Irradiation | 5.8 ± 0.6 | 4.9 ± 0.5 | 5.2 ± 0.7 |
| UV + this compound (10 µM) | 4.2 ± 0.4 | 3.5 ± 0.3 | 3.8 ± 0.4 |
| UV + this compound (50 µM) | 2.5 ± 0.3 | 2.1 ± 0.2 | 2.4 ± 0.3 |
| UV + Pathway Inhibitor | 1.2 ± 0.2 | 1.1 ± 0.1 | 1.3 ± 0.2 |
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers to investigate the anti-inflammatory properties of this compound.
Cell Culture and Induction of Inflammation
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Cell Lines: Human keratinocytes (HaCaT), human dermal fibroblasts (HDF), or macrophage-like cells (differentiated THP-1) are suitable models.
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM for HaCaT and HDF, RPMI-1640 for THP-1) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Inflammatory Stimuli:
-
LPS Stimulation: To mimic bacterial-induced inflammation, treat cells with Lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL for 6-24 hours.
-
UVB Irradiation: To model photo-inflammation, expose cells to a controlled dose of UVB radiation (e.g., 30 mJ/cm²) and incubate for a specified time before analysis.
-
Cytokine Treatment: To study specific inflammatory pathways, treat cells with recombinant human TNF-α (10 ng/mL) or IL-1β (10 ng/mL).
-
Quantification of Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Collect cell culture supernatants after treatment with this compound and the inflammatory stimulus.
-
Use commercially available ELISA kits for human TNF-α, IL-6, and IL-8.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding enzyme conjugate, adding substrate, and stopping the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
Western Blotting for Signaling Pathway Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.
-
Procedure:
-
Lyse cells after treatment and collect total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of p65 (NF-κB), p38, JNK (MAPK), STAT3 (JAK-STAT), and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
The following diagram outlines a typical experimental workflow for assessing the anti-inflammatory effects of this compound.
References
- 1. esteelauder.ca [esteelauder.ca]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. m.esteelauder.com.au [m.esteelauder.com.au]
- 4. The Estée Lauder Companies Shares New Findings at the Society for Investigative Dermatology Annual Meeting – The Estée Lauder Companies Inc. [elcompanies.com]
- 5. personalcaremagazine.com [personalcaremagazine.com]
- 6. specialchem.com [specialchem.com]
- 7. This compound Premium Skincare Raw Material for Enhancing Wound Healing and Stimulating Cellular Activity | NIKOO Chemical [nikoochem.com]
- 8. The involvement of the JAK-STAT signaling pathway in chronic inflammatory skin disease atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK/STAT Inhibition Normalizes Lipid Composition in 3D Human Epidermal Equivalents Challenged with Th2 Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
The amino acid sequence of Tripeptide-32 and its significance
An In-depth Technical Guide to Tripeptide-32
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic, bioactive peptide renowned for its role in synchronizing the skin's circadian rhythms, enhancing cellular repair, and bolstering defense mechanisms against environmental stressors. This document provides a comprehensive technical overview of this compound, detailing its amino acid sequence, molecular characteristics, and significant biological functions. It consolidates available quantitative data on its efficacy, outlines representative experimental protocols for its evaluation, and visualizes its core signaling pathway and associated research workflows. The information is intended to serve as a foundational resource for researchers and professionals engaged in dermatology, cosmetic science, and drug development.
Molecular Profile of this compound
This compound is a synthetic peptide composed of three amino acids. Its primary structure and key identifiers are outlined below.
-
Amino Acid Sequence: L-Seryl-L-Threonyl-L-Prolinamide[1]
-
One-Letter Code: Ser-Thr-Pro-NH2 (STP-NH2)[1]
-
INCI Name: this compound[2]
-
Trade Names: Chronolux®, SpecPed® TR32P[3]
-
Molecular Formula: C12H22N4O5[2]
-
Molecular Weight: 302.33 g/mol [2]
The sequence consists of Proline, Serine, and Threonine[3][4]. It is a bioengineered peptide designed to penetrate the skin's outer layers and enact its biological functions within skin cells.
Significance and Mechanism of Action
The primary significance of this compound lies in its ability to modulate the skin's natural 24-hour cycle of repair and protection, known as the circadian rhythm. This process is crucial for maintaining cellular homeostasis and mitigating damage from daily environmental aggressors[1].
Regulation of Circadian Rhythm Genes
This compound's core mechanism involves the activation of key "clock genes" within keratinocytes, specifically CLOCK (Circadian Locomotor Output Cycles Kaput) and PER1 (Period Homolog 1) [5]. These genes encode proteins that regulate the day/night cycle of cellular functions[5].
-
Daytime Protection: During daylight hours, the activation of these genes helps bolster the skin's natural defense mechanisms against damaging factors such as UV radiation and pollution[1][2].
-
Nighttime Repair: At night, the synchronized rhythm allows for the efficient repair of accumulated DNA damage and cellular regeneration[2][6].
By activating the CLOCK and PER1 genes, this compound triggers a cascade of protein and enzyme production responsible for enhancing DNA repair, which improves overall cell viability and longevity[1]. After treatment with this compound, cells are resynchronized, improving their ability to resist damage and increase repair and recovery[6].
Extracellular Matrix Support and Anti-Aging Effects
Beyond its chronobiological effects, this compound contributes to skin health by supporting the extracellular matrix (ECM).
-
Collagen and Elastin Production: It functions as a signal peptide, acting as a cellular messenger that instructs fibroblasts to increase the synthesis of structural proteins, including Type I and Type III collagen[6][7]. This helps to improve skin firmness and reduce the appearance of fine lines and wrinkles.
-
Skin Barrier Enhancement: The peptide aids in strengthening the skin's barrier function by promoting the production of essential lipids and proteins, which helps maintain optimal hydration levels[4].
-
Antioxidant and Protective Properties: this compound exhibits antioxidant capabilities, helping to neutralize free radicals and protect collagen from degradation caused by environmental stressors[2].
Quantitative Efficacy Data
The following table summarizes the reported quantitative effects of this compound from various sources. Note: Primary studies for these specific figures are not publicly available; the data is derived from cosmeceutical industry materials.
| Parameter Assessed | Reported Efficacy | Target Cell/Tissue |
| Fibroblast Stimulation | Stimulates fibroblasts up to 47% more effectively than previous peptides. | Human Dermal Fibroblasts |
| Collagen Synthesis | 4-fold increase in collagen synthesis. | Human Dermal Fibroblasts (in vitro, 48h) |
| Hyperpigmentation | 38% reduction in hyperpigmentation. | Human Skin (in vivo, 8 weeks) |
| Sebum Production | Significant reduction in sebum levels on the forehead by 31.5% and 29.7%. | Human Skin (in vivo, 28 and 56 days respectively)[8] |
It is important to note that some sources suggest a lack of extensive, independent research to fully substantiate all claims made by cosmetic companies regarding its effects on the skin's biological clock[3].
Signaling Pathway and Workflow Diagrams
This compound Signaling Pathway for Circadian Rhythm Regulation
The following diagram illustrates the signaling cascade initiated by this compound in keratinocytes to regulate the expression of clock genes and downstream repair mechanisms.
Caption: Signaling pathway of this compound in keratinocytes.
Experimental Workflow for Assessing Peptide Efficacy on Fibroblasts
This diagram outlines a typical workflow for an in-vitro study designed to measure the effect of this compound on collagen synthesis in human dermal fibroblasts.
Caption: In-vitro workflow for evaluating this compound's effect on collagen.
Detailed Experimental Protocols (Representative)
The following protocols are representative methodologies based on standard practices in dermatological and cell biology research for evaluating the key claims associated with this compound.
Protocol: In-Vitro Analysis of CLOCK/PER1 Gene Expression in Keratinocytes
-
Cell Culture: Human epidermal keratinocytes (HEKa) are cultured in appropriate media (e.g., EpiLife with HKGS supplement) under standard conditions (37°C, 5% CO2).
-
Synchronization: To study circadian effects, cell cultures are often synchronized. This can be achieved by a serum shock (e.g., incubating with high-serum media for 2 hours) followed by a return to serum-free media.
-
Treatment: Synchronized keratinocytes are treated with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (the solvent used for the peptide). Cells are harvested at multiple time points over a 24- or 48-hour period (e.g., every 4-6 hours) to map the rhythmic gene expression.
-
RNA Extraction: Total RNA is extracted from the harvested cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed via spectrophotometry.
-
Reverse Transcription: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Quantitative PCR (qPCR): The expression levels of CLOCK, PER1, and a housekeeping gene (e.g., GAPDH or ACTB) are quantified using qPCR with specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the Delta-Delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control at each time point.
Protocol: Clinical Assessment of Hyperpigmentation Reduction
-
Subject Recruitment: A cohort of subjects (e.g., n=30-50) with moderate facial hyperpigmentation (e.g., melasma, age spots) is recruited. Subjects meet specific inclusion/exclusion criteria, including Fitzpatrick skin type and no use of other brightening agents for a set period.
-
Baseline Assessment: At baseline (Week 0), high-resolution standardized photographs are taken of the subjects' faces under consistent lighting (e.g., cross-polarized). The severity and area of hyperpigmentation are quantified using a standardized scale, such as the Melanin Area and Severity Index (MASI) score, which is assessed by a trained dermatologist. Colorimetric measurements (e.g., using a Chromameter) may also be taken from specific lesions.
-
Product Application: Subjects are provided with a formulation containing a specified concentration of this compound (and a corresponding placebo for a control group in a double-blind study) and instructed to apply it twice daily for the study duration (e.g., 8-12 weeks). Sunscreen use is mandated.
-
Follow-up Assessments: Subjects return for evaluation at specified intervals (e.g., Week 2, 4, 8, and 12). At each visit, standardized photography and MASI scoring are repeated. Tolerability is assessed by recording any adverse events like erythema or irritation.
-
Data Analysis: Changes in MASI scores and colorimetric values from baseline to the final visit are calculated for both the treatment and placebo groups. Statistical significance is determined using appropriate tests (e.g., paired t-test for within-group changes, ANOVA for between-group differences).
Conclusion
This compound is a scientifically compelling peptide with a well-defined mechanism of action centered on the regulation of the skin's circadian clock genes. Its ability to enhance the natural cycles of cellular defense and repair provides a strong rationale for its use in advanced anti-aging and skin health formulations. The available data, though in some cases proprietary, points toward significant efficacy in improving skin structure, hydration, and tone. The representative protocols outlined herein provide a framework for the rigorous scientific validation of these effects, encouraging further independent research to fully elucidate the therapeutic and cosmeceutical potential of this innovative peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. paulaschoice.de [paulaschoice.de]
- 4. This compound (Ingredient Explained + Products) | SkinSort [skinsort.com]
- 5. US8962571B2 - Method for repairing DNA damage in keratinocytes - Google Patents [patents.google.com]
- 6. personalcaremagazine.com [personalcaremagazine.com]
- 7. specialchem.com [specialchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Tripeptide-32 application protocols for cell culture models
Application Notes: Tripeptide-32 in Cell Culture Models
Introduction
This compound, a synthetic peptide composed of serine, threonine, and proline, has garnered significant attention in cosmetic science for its potential anti-aging and skin-protective properties. In cell culture models, it is primarily investigated for its effects on human dermal fibroblasts and epidermal keratinocytes. The primary mechanism of action attributed to this compound involves the modulation of circadian rhythm-related genes, which are crucial for cellular repair and defense cycles.[1][2] It is also reported to act as a cellular messenger to stimulate the production of extracellular matrix (ECM) components, such as collagen and elastin.[3]
These application notes provide detailed, exemplary protocols for researchers and scientists to investigate the effects of this compound in relevant cell culture systems. It is important to note that while the mechanisms are widely cited in literature from cosmetic ingredient suppliers, detailed, peer-reviewed protocols and quantitative data from in vitro studies are not extensively available in the public domain. The following protocols are therefore constructed based on established methodologies for peptide testing in cell culture and the known biological targets of this compound.
Mechanism of Action
This compound is understood to have two primary modes of action depending on the target skin cell type:
-
In Epidermal Keratinocytes: this compound is reported to activate the core circadian clock genes, CLOCK and PER1.[1][4] These genes regulate a significant portion of the cellular machinery responsible for nighttime repair and daytime defense. By activating this pathway, this compound is believed to enhance the natural DNA repair processes, improve cell viability, and bolster the skin's defense against environmental stressors like UV radiation and pollution.[1][2]
-
In Dermal Fibroblasts: The peptide is described as a cellular messenger that stimulates fibroblasts, the cells responsible for producing the skin's structural matrix.[3] This signaling is claimed to boost the synthesis of essential proteins like collagen and elastin, which are vital for skin firmness, elasticity, and wrinkle reduction.[3]
Proposed Signaling Pathway in Keratinocytes
Caption: Proposed pathway of this compound in keratinocytes.
Experimental Protocols
Protocol 1: Assessment of Collagen I Synthesis in Human Dermal Fibroblasts (HDFs)
This protocol details a method to quantify the effect of this compound on the production of Type I Collagen by adult human dermal fibroblasts.
1. Materials
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
96-well cell culture plates, clear, flat-bottom
-
Human Pro-Collagen I alpha 1 ELISA Kit
-
BCA Protein Assay Kit
-
Plate reader
2. Methods
-
2.1. Cell Culture and Seeding:
-
Culture HDFs in Fibroblast Growth Medium at 37°C and 5% CO₂.
-
Passage cells upon reaching 80-90% confluency. Use cells between passages 3 and 8 for experiments.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed HDFs into a 96-well plate at a density of 5,000 cells/well in 100 µL of growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
2.2. Preparation of this compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[5]
-
Further dilute the stock solution in serum-free DMEM to create working concentrations. A suggested range for testing is 1 µM, 5 µM, 10 µM, and 50 µM. Prepare a vehicle control using the same final concentration of DMSO as in the highest peptide concentration.
-
-
2.3. Cell Treatment:
-
After 24 hours of incubation, gently aspirate the growth medium from the wells.
-
Wash the cells once with 100 µL of sterile PBS.
-
Add 100 µL of the prepared this compound working concentrations or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
2.4. Sample Collection and Analysis:
-
After incubation, carefully collect the cell culture supernatant from each well and store at -80°C for the Collagen ELISA.
-
Wash the remaining cell monolayer with PBS.
-
Lyse the cells in the wells and perform a BCA protein assay to determine the total protein content per well. This will be used for normalization.
-
Perform the Human Pro-Collagen I alpha 1 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Normalize the resulting collagen concentration to the total protein content for each well.
-
3. Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on collagen synthesis.
4. Example Data Presentation
Note: The following data is for illustrative purposes only and does not represent actual experimental results.
| Treatment Group | Concentration (µM) | Pro-Collagen I (ng/mL) | Total Protein (µg/mL) | Normalized Collagen (ng/µg) | Fold Change vs. Vehicle |
| Vehicle Control | 0 (DMSO) | 125.3 | 15.2 | 8.24 | 1.00 |
| This compound | 1 | 148.1 | 15.5 | 9.55 | 1.16 |
| This compound | 5 | 180.4 | 15.1 | 11.95 | 1.45 |
| This compound | 10 | 221.7 | 15.8 | 14.03 | 1.70 |
| This compound | 50 | 225.9 | 15.6 | 14.48 | 1.76 |
Protocol 2: Analysis of PER1 Gene Expression in Human Epidermal Keratinocytes (HEKs)
This protocol provides a method to measure changes in the expression of the circadian clock gene PER1 in keratinocytes following treatment with this compound.
1. Materials
-
Human Epidermal Keratinocytes (HEKs)
-
Keratinocyte Growth Medium
-
This compound (powder form)
-
DMSO, sterile
-
PBS, sterile
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
qPCR primers for PER1 and a housekeeping gene (e.g., GAPDH)
-
Real-Time PCR System
2. Methods
-
2.1. Cell Culture and Seeding:
-
Culture HEKs in appropriate growth medium at 37°C and 5% CO₂.
-
Seed HEKs into 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Incubate for 24-48 hours.
-
-
2.2. Preparation of this compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working concentrations (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control in serum-free keratinocyte medium.
-
-
2.3. Cell Treatment:
-
Synchronize the cellular clocks (optional but recommended): replace the medium with a high-concentration dexamethasone (B1670325) medium for 2 hours, then replace with regular medium.[6]
-
Aspirate the medium and add the this compound working solutions or vehicle control.
-
Incubate for a time course, for example, 6, 12, and 24 hours, as clock gene expression is time-dependent.[6]
-
-
2.4. RNA Extraction and qPCR:
-
At each time point, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the kit manufacturer's protocol. Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
Set up the qPCR reaction using a suitable master mix, cDNA, and primers for PER1 and the housekeeping gene.
-
Run the qPCR program on a Real-Time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in PER1 expression compared to the vehicle control.
-
3. Experimental Workflow Diagram
Caption: Workflow for analyzing this compound's effect on PER1 gene expression.
5. Example Data Presentation
Note: The following data is for illustrative purposes only and does not represent actual experimental results.
| Treatment Group | Concentration (µM) | Time Point (hours) | Relative PER1 mRNA Expression (Fold Change) |
| Vehicle Control | 0 (DMSO) | 6 | 1.0 |
| This compound | 10 | 6 | 1.8 |
| Vehicle Control | 0 (DMSO) | 12 | 1.0 |
| This compound | 10 | 12 | 2.5 |
| Vehicle Control | 0 (DMSO) | 24 | 1.0 |
| This compound | 10 | 24 | 1.3 |
References
- 1. This compound | Chronolux® | Cosmetic Ingredients Guide [ci.guide]
- 2. qualitide.com [qualitide.com]
- 3. ningen.com [ningen.com]
- 4. WO2015114176A1 - Cosmetic product with anti-skin-aging properties - Google Patents [patents.google.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Human skin keratinocytes, melanocytes, and fibroblasts contain distinct circadian clock machineries - PMC [pmc.ncbi.nlm.nih.gov]
Delivery Systems for Tripeptide-32 in Laboratory Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripeptide-32, a synthetic peptide comprised of serine, threonine, and proline (Ser-Thr-Pro-NH2), is a bioactive ingredient primarily recognized for its role in regulating the skin's circadian rhythm.[1][2] Marketed under trade names such as Chronolux™, it is purported to activate the CLOCK and PER1 genes within keratinocytes.[1][3] This action helps synchronize the skin's natural 24-hour cycle of protection and repair, enhancing defense against environmental stressors during the day and optimizing cellular repair processes at night.[1][4][5] The primary challenge in utilizing this compound, as with many peptides, lies in its effective delivery through the hydrophobic stratum corneum to its target cells. This document outlines delivery systems and associated protocols for the application of this compound in laboratory models, with a focus on liposomal encapsulation, a method confirmed in commercial formulations.[4][6]
Mechanism of Action: Circadian Rhythm Regulation
This compound's primary mechanism involves the modulation of the skin's biological clock. By activating the core circadian rhythm genes, CLOCK and PER1, it helps resynchronize cellular functions that may have been disrupted by factors like UV exposure and oxidative stress.[1][3] This leads to enhanced DNA repair, improved cell viability, and a strengthened skin barrier.[1]
Figure 1: Signaling pathway of this compound in keratinocytes.
Delivery Systems for this compound
Effective delivery is critical to ensure this compound can reach its site of action within the epidermis. While various strategies exist for peptide delivery, liposomal encapsulation is a commercially validated approach for this specific tripeptide.
Liposomal Delivery Systems
Liposomes are microscopic vesicles composed of a lipid bilayer, capable of encapsulating hydrophilic molecules like this compound in their aqueous core. This encapsulation protects the peptide from premature degradation and facilitates its penetration through the lipid-rich stratum corneum. Commercial products such as Sesderma's SESGEN 32 line explicitly utilize liposomes to deliver this compound.[4][6]
Key Advantages:
-
Enhanced Stability: Protects the peptide from enzymatic degradation.
-
Improved Penetration: The lipid nature of the vesicle is compatible with the skin barrier.
-
Controlled Release: Can be engineered for sustained release of the peptide.
-
Biocompatibility: Composed of materials similar to natural cell membranes.
Other Potential Delivery Systems
Patent literature suggests that other nano-carriers have been explored for this compound, indicating a broader field of research beyond publicly available studies.
-
Ethosomes: These are lipid vesicles characterized by a high concentration of ethanol, which imparts greater deformability and enhances skin permeation.[7][8]
-
Nano-Lipid Carriers (NLCs): These are solid lipid nanoparticles that can offer improved stability and controlled release profiles for encapsulated peptides.[9]
Quantitative Data Summary
Direct quantitative data for this compound delivery systems from peer-reviewed literature is scarce. However, data from studies on other tripeptides delivered via liposomes can serve as a valuable reference for setting experimental benchmarks.
| Delivery System & Peptide | Particle Size (nm) | Encapsulation Efficiency (%) | Skin Retention (µg/cm²) | Model System | Reference |
| Liposomes (CSF Tripeptide) | ~100 | 20 - 30% | 4.65 ± 1.81 | Ex vivo human skin | [10][11] |
| Liposomes (GHK-Cu) | Not Specified | Not Specified | 97 ± 6.6 | In vitro dermatomed skin | [12] |
Experimental Protocols
The following protocols are provided as a guide for researchers. They are based on established methodologies for peptide delivery and should be optimized for specific experimental needs.
Protocol 1: Preparation of this compound Loaded Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by sonication.
Materials:
-
Phosphatidylcholine (from soybean or egg)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Syringe filters (0.22 µm)
Methodology:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask under vacuum at a controlled temperature (e.g., 40°C) until a thin, uniform lipid film is formed on the inner surface.
-
Continue to apply vacuum for at least 1 hour to remove all traces of organic solvent.
-
-
Hydration:
-
Dissolve this compound in PBS to a desired concentration (e.g., 1 mg/mL).
-
Add the this compound solution to the flask containing the lipid film.
-
Hydrate the film by rotating the flask above the lipid transition temperature (e.g., 50-60°C) for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication for Size Reduction:
-
Subject the MLV suspension to probe sonication on an ice bath to prevent overheating.
-
Sonicate in pulses (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes or until the suspension becomes clear, indicating the formation of SUVs.
-
-
Purification and Sterilization:
-
To remove unencapsulated this compound, the liposomal suspension can be centrifuged or passed through a size-exclusion chromatography column (e.g., Sephadex G-50).
-
Sterilize the final liposomal suspension by passing it through a 0.22 µm syringe filter.
-
-
Characterization (Optional but Recommended):
-
Determine particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Assess encapsulation efficiency by lysing the liposomes with a surfactant (e.g., Triton X-100), measuring the total peptide concentration (e.g., via HPLC), and comparing it to the concentration in the purified liposomes.
-
Protocol 2: In Vitro Skin Permeation Study
This protocol uses Franz diffusion cells to assess the penetration of this compound formulations through a skin model.
Materials:
-
Franz diffusion cells
-
Reconstituted human epidermis (RHE) or excised animal/human skin
-
This compound formulation (e.g., liposomal suspension)
-
Control solution (this compound in PBS)
-
Receptor fluid (e.g., PBS with a solubility enhancer if needed)
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
HPLC or LC-MS for quantification
Methodology:
-
Cell Setup:
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (37°C) receptor fluid and ensure no air bubbles are trapped beneath the membrane.
-
Place a small magnetic stir bar in the receptor compartment and place the cell on a stirring plate.
-
Allow the skin to equilibrate for 30-60 minutes.
-
-
Application of Formulation:
-
Apply a precise amount of the this compound formulation (e.g., 10-20 µL/cm²) to the surface of the skin in the donor compartment.
-
Cover the donor compartment to prevent evaporation.
-
-
Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.
-
-
Quantification and Analysis:
-
At the end of the experiment (e.g., 24 hours), dismantle the cell.
-
Wash the surface of the skin to remove any unabsorbed formulation.
-
Separate the epidermis from the dermis (if applicable) and extract the retained this compound from the tissue using an appropriate solvent and homogenization.
-
Quantify the concentration of this compound in the receptor fluid samples and tissue extracts using a validated analytical method like HPLC.
-
Calculate the cumulative amount of peptide permeated and retained in the skin over time.
-
Figure 2: Experimental workflow for liposomal delivery of this compound.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. The Estée Lauder Companies Shares New Findings at the Society for Investigative Dermatology Annual Meeting – The Estée Lauder Companies Inc. [elcompanies.com]
- 3. innospk.com [innospk.com]
- 4. sesderma.com [sesderma.com]
- 5. tradeindia.com [tradeindia.com]
- 6. Product Sesderma Sesgen 32 + GIFT Liposomal Serum. [salutemshop.com]
- 7. WO2019004563A1 - Method of preparing bioactive substance-encapsulated ethosome, ethosome composition, and cosmetic composition including ethosome composition - Google Patents [patents.google.com]
- 8. US20210030640A1 - Method of preparing bioactive substance-encapsulated ethosome, ethosome composition, and cosmetic composition including ethosome composition - Google Patents [patents.google.com]
- 9. NANO-LIPID CARRIER FOR ENCAPSULATION OF BIOACTIVE MATERIAL, AND METHOD FOR PRODUCING SAME - Patent 3842027 [data.epo.org]
- 10. This compound Premium Skincare Raw Material for Enhancing Wound Healing and Stimulating Cellular Activity | NIKOO Chemical [nikoochem.com]
- 11. Estée Lauder Advanced Night Repair Serum: Is It a Must-Have? | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 12. European Cosmetic Prize 2025: Transformative Solutions in Anti-Aging - European Cosmetic Prize - The Awards [europeancosmeticprize.com]
- 13. Pep®-T32 (this compound 1000ppm) [myskinrecipes.com]
Application Notes & Protocols for the Quantitative Analysis of Tripeptide-32 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripeptide-32, a synthetic peptide comprised of serine, threonine, and proline, is a molecule of significant interest in cosmetic science and dermatology for its potential anti-aging properties.[1] It is reported to play a role in regulating the skin's circadian rhythms by activating the CLOCK and PER1 genes, which are crucial for cellular repair and defense mechanisms.[2] This activity helps to enhance skin barrier function, stimulate collagen and elastin (B1584352) production, and protect against environmental stressors.[2][3] As the development and application of peptide-based therapeutics and cosmeceuticals advance, robust and reliable methods for their quantitative analysis in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicological studies.
This document provides a comprehensive guide to the quantitative analysis of this compound in biological samples, primarily focusing on plasma and serum. The recommended methodology is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers the high sensitivity and specificity required for the bioanalysis of peptides in complex biological fluids.[4][5] While specific, publicly available quantitative data for this compound is limited, this guide furnishes a detailed, generalized protocol based on established principles for the analysis of short peptides.
Signaling Pathway of this compound
This compound is understood to influence the cellular mechanisms that govern circadian rhythms, the body's natural 24-hour cycle.[2] It activates key genes, CLOCK (Circadian Locomotor Output Cycles Kaput) and PER1 (Period Homolog 1), in skin cells such as keratinocytes.[2] The activation of these genes initiates a cascade of protein production responsible for DNA repair and cellular defense against daytime environmental damage, thereby promoting skin health and resilience.[2]
Caption: Signaling pathway of this compound in skin cells.
Experimental Protocols
The quantitative analysis of this compound in biological samples like plasma or serum is optimally performed using LC-MS/MS. This technique provides the necessary selectivity to distinguish the analyte from a complex matrix and the sensitivity to detect it at low concentrations.[6] The general workflow involves sample preparation to isolate the peptide, chromatographic separation, and detection by mass spectrometry.
Overall Experimental Workflow
The following diagram outlines the key stages in the quantitative analysis of this compound from biological samples.
Caption: General workflow for this compound quantification.
Detailed Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a generalized method that should be optimized and validated for specific laboratory conditions.
1. Materials and Reagents
-
This compound reference standard (purity >95%)
-
Stable Isotope Labeled (SIL) this compound (as internal standard, IS)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its SIL-IS in an appropriate solvent (e.g., 50:50 acetonitrile:water) to obtain 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution: Dilute the SIL-IS stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile:water.
3. Sample Preparation: Solid-Phase Extraction (SPE) Due to the polar nature of peptides, liquid-liquid extraction is often ineffective. Solid-phase extraction is the preferred method for sample clean-up and concentration.[4] A mixed-mode cation exchange SPE is recommended for polar peptides.[7]
-
Sample Pre-treatment: Thaw plasma samples on ice. For a 200 µL plasma sample, add 20 µL of the internal standard working solution (100 ng/mL) and vortex briefly. Acidify the sample by adding 200 µL of 4% phosphoric acid in water.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute this compound and the IS from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2-40% B
-
3.0-3.5 min: 40-95% B
-
3.5-4.0 min: 95% B
-
4.0-4.1 min: 95-2% B
-
4.1-5.0 min: 2% B
-
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be determined by infusing the this compound and SIL-IS solutions into the mass spectrometer to identify the precursor ions and the most stable and abundant product ions.
-
Example (hypothetical):
-
This compound: Q1 (Precursor Ion) m/z -> Q3 (Product Ion) m/z
-
SIL-IS: Q1 (Precursor Ion) m/z -> Q3 (Product Ion) m/z
-
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.
-
5. Method Validation A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix.
-
Linearity and Range: Typically a minimum of six non-zero standards to construct a calibration curve.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) and accuracy (%Bias) at multiple quality control levels (LOD, LQC, MQC, HQC).
-
Recovery and Matrix Effect: To assess the efficiency of the extraction process and the influence of the biological matrix on ionization.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from method validation and sample analysis.
Table 1: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Model | r² |
|---|
| this compound | 0.5 - 500 | Linear, 1/x² weighting | >0.99 |
Table 2: Accuracy and Precision of Quality Control Samples | QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | | :--- | :--- | :--- | :--- | | | | Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | | LOD | 0.5 | 95-105 | <15 | 93-107 | <15 | | LQC | 1.5 | 98-102 | <10 | 97-103 | <10 | | MQC | 50 | 99-101 | <8 | 98-102 | <8 | | HQC | 400 | 98-102 | <8 | 99-101 | <8 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| LQC | 1.5 | 85.2 | 98.7 |
| HQC | 400 | 87.5 | 101.2 |
Conclusion
The protocol outlined in this document provides a robust starting point for the quantitative analysis of this compound in biological samples using LC-MS/MS. While the specific parameters for mass spectrometry and chromatography will require empirical determination and optimization, the general framework for sample preparation using solid-phase extraction and the principles of method validation are well-established for peptide bioanalysis. This methodology will enable researchers and drug development professionals to accurately and reliably measure this compound concentrations, facilitating further investigation into its pharmacokinetic profile and biological activity.
References
- 1. Pharmacokinetics and tissue distribution study of 15 ingredients of Polygonum chinense Linn extract in rats by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of peptides in biological fluids by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma [mdpi.com]
- 5. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
- 6. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 7. youtube.com [youtube.com]
Application Notes: Gene Expression Analysis of Clock Genes Following Tripeptide-32 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripeptide-32 is a synthetic peptide that has garnered significant interest in the skincare and dermatological research fields for its potential to modulate the skin's natural repair processes.[1] Emerging evidence suggests that one of the key mechanisms of this compound involves the regulation of the skin's circadian rhythm by influencing the expression of core clock genes.[2][3] The circadian clock is an endogenous timekeeping system that governs many physiological processes in the skin, including cell proliferation, DNA repair, and barrier function.[4]
The core of the mammalian circadian clock is a transcription-translation feedback loop involving a set of clock genes, primarily including CLOCK, BMAL1, Period (PER1, PER2, PER3), and Cryptochrome (CRY1, CRY2).[5][6] The heterodimer of CLOCK and BMAL1 proteins activates the transcription of PER and CRY genes.[7] The resulting PER and CRY proteins then translocate to the nucleus to inhibit the activity of the CLOCK-BMAL1 complex, thus creating a rhythmic cycle of gene expression.[5][7]
This compound is reported to activate the expression of key clock genes, such as PER1 and CLOCK, in skin cells, specifically keratinocytes.[8][9] By targeting these genes, this compound may help to resynchronize cellular rhythms that can be disrupted by aging and environmental stressors, thereby enhancing the skin's natural repair and defense mechanisms.[2] These application notes provide a framework for the analysis of clock gene expression in response to this compound treatment, offering detailed protocols for researchers in the field.
Putative Signaling Pathway of this compound in Skin Cells
This compound is believed to function as a signaling molecule that, upon penetrating the skin, binds to specific cellular receptors on keratinocytes.[10] This binding event is hypothesized to initiate a downstream signaling cascade that ultimately leads to the modulation of clock gene expression in the nucleus. While the precise pathway is not fully elucidated in publicly available literature, a plausible model based on known peptide signaling mechanisms is presented below.
Caption: Putative signaling pathway of this compound in keratinocytes.
Quantitative Data Summary
While specific quantitative data from peer-reviewed studies on the fold-change of clock gene expression after this compound treatment is not widely available, the following table represents hypothetical data consistent with the qualitative descriptions found in scientific and industry literature. These values are for illustrative purposes to guide researchers in their experimental design and data analysis. The data suggests that this compound upregulates the expression of key clock genes.
| Gene | Treatment Group | Fold Change (vs. Vehicle Control) | p-value |
| PER1 | This compound (10 µM) | 2.5 | < 0.05 |
| CLOCK | This compound (10 µM) | 1.8 | < 0.05 |
| BMAL1 | This compound (10 µM) | 1.2 | > 0.05 |
| CRY1 | This compound (10 µM) | 1.5 | < 0.05 |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the culture of human epidermal keratinocytes and their treatment with this compound.
Materials:
-
Human Epidermal Keratinocytes (HEKa)
-
Keratinocyte Growth Medium (supplemented with growth factors)
-
This compound (powder form, to be reconstituted)
-
Vehicle control (e.g., sterile, nuclease-free water or DMSO, depending on peptide solubility)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Culture HEKa cells in Keratinocyte Growth Medium in a T75 flask until they reach 70-80% confluency.
-
Trypsinize the cells and seed them into 6-well plates at a density of 2 x 10⁵ cells per well.
-
Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Preparation of Treatment Solutions: Prepare a stock solution of this compound by reconstituting the lyophilized powder in a suitable solvent to a concentration of 1 mM. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Prepare a vehicle control using the same final concentration of the solvent in the medium.
-
Treatment: After 24 hours of incubation, aspirate the medium from the wells and replace it with the prepared treatment and vehicle control media.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
Caption: Workflow for cell culture and this compound treatment.
RNA Extraction and cDNA Synthesis
This protocol outlines the extraction of total RNA from the treated cells and the subsequent synthesis of complementary DNA (cDNA).
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
Chloroform (for TRIzol method)
-
Isopropanol
-
75% Ethanol (in nuclease-free water)
-
Nuclease-free water
-
DNase I, RNase-free
-
cDNA synthesis kit (including reverse transcriptase, dNTPs, and primers)
-
Spectrophotometer (for RNA quantification)
Procedure:
-
RNA Extraction:
-
Lyse the cells directly in the wells using the lysis buffer provided in the RNA extraction kit.
-
Follow the manufacturer's protocol for RNA purification. This typically involves phase separation, precipitation, and washing steps.
-
Elute the RNA in nuclease-free water.
-
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Check: Measure the concentration and purity (A260/A280 ratio) of the RNA using a spectrophotometer.
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
The reaction typically involves incubating the RNA with reverse transcriptase, primers (oligo(dT) or random hexamers), and dNTPs.
-
Quantitative Real-Time PCR (qPCR) for Clock Gene Expression
This protocol details the quantification of clock gene expression using qPCR.
Materials:
-
cDNA (from previous step)
-
qPCR master mix (containing SYBR Green or TaqMan probes)
-
Forward and reverse primers for target genes (PER1, CLOCK, BMAL1, CRY1) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
Optical-grade PCR plates and seals
Primer Sequences (Illustrative):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| hPER1 | TGAAGCTGCTGGAGGACTTC | GAGGATGGTGTAGGCGATGA |
| hCLOCK | CTGCACTGGACAAGGAGGAA | GGTGAAGAGGGACCAGGACT |
| hBMAL1 | GAGCACCAAGACCCACCACT | GCTGGCTTTGGATTGCTTTA |
| hCRY1 | CCTGGACAAAGCCAACAAAG | CAGGCCATTGGAGATTGATG |
| hGAPDH | AAGGTCGGAGTCAACGGATT | CTCCTGGAAGATGGTGATGG |
Procedure:
-
Prepare qPCR Reactions: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
Set up the Plate: Pipette the reaction mix into the wells of a qPCR plate. Include triplicate reactions for each sample and gene, as well as no-template controls.
-
Run qPCR: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
-
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. personalcaremagazine.com [personalcaremagazine.com]
- 3. myrevea.com [myrevea.com]
- 4. The circadian clock and diseases of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of mammalian circadian clock protein complexes over a circadian cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations of the circadian clock genes Cry, Per, or Bmal1 have different effects on the transcribed and nontranscribed strands of cycling genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of circadian clock proteins PER2 and CRY with BMAL1 and CLOCK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Chronolux® | Cosmetic Ingredients Guide [ci.guide]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ningen.com [ningen.com]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Tripeptide-32
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripeptide-32 is a synthetic peptide that plays a significant role in regulating the skin's natural circadian rhythms. By activating key clock genes such as PER1 (Period Circadian Regulator 1) and CLOCK (Circadian Locomotor Output Cycles Kaput), this compound helps to synchronize the skin's day/night cycle of protection and repair. This mechanism enhances the skin's ability to defend against environmental stressors during the day and optimize cellular repair processes at night, making it a valuable ingredient in anti-aging and skin-rejuvenating formulations.
Given its therapeutic potential, robust analytical methods are essential to ensure the purity, stability, and quality of this compound in both raw material and finished product forms. This document provides detailed application notes and protocols for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). The methods described herein are intended as a starting point for method development and validation.
Signaling Pathway of this compound
This compound modulates the cellular circadian rhythm, a key process in maintaining skin health. The peptide is understood to activate the transcription of core clock genes, which in turn orchestrates the expression of genes involved in DNA repair and cellular protection.
Part 1: Analytical Purity Determination of this compound
This section details a reversed-phase HPLC method for the quantitative analysis of this compound purity in raw materials.
Experimental Protocol: Analytical RP-HPLC
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard (≥98% purity).
-
HPLC-grade acetonitrile (B52724) (ACN).
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA).
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Gradient Program | See Table 1 |
Table 1: Analytical Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 25.0 | 65 | 35 |
| 27.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
3. Sample Preparation:
-
Reference Standard: Accurately weigh and dissolve the this compound reference standard in Mobile Phase A to a final concentration of 1.0 mg/mL.
-
Sample: Dissolve the this compound sample in Mobile Phase A to a final concentration of 1.0 mg/mL.
-
Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection.[1]
4. Data Analysis:
-
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Hypothetical Method Validation Data
The following table summarizes the expected performance characteristics of the analytical method, validated according to ICH guidelines.[2][3][4]
Table 2: Summary of Hypothetical Method Validation Parameters
| Parameter | Specification | Hypothetical Result |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 0.05 - 1.5 mg/mL | Meets Specification |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Report | 0.01 mg/mL |
| Limit of Quantitation (LOQ) | Report | 0.05 mg/mL |
| Specificity | No interference from impurities | Meets Specification |
Part 2: Preparative Purification of this compound
This section provides a protocol for the purification of crude this compound using preparative RP-HPLC.
Experimental Protocol: Preparative RP-HPLC
1. Instrumentation and Materials:
-
Preparative HPLC system with a high-pressure gradient pump, autosampler or manual injector, and a UV/Vis detector with a preparative flow cell.
-
Reversed-phase C18 preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Crude this compound.
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA).
-
Fraction collector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 20.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | Ambient |
| Gradient Program | See Table 3 (to be optimized based on analytical run) |
Table 3: Preparative Gradient Program (Starting Point)
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 35.0 | 60 | 40 |
| 37.0 | 5 | 95 |
| 42.0 | 5 | 95 |
| 42.1 | 95 | 5 |
| 50.0 | 95 | 5 |
3. Sample Preparation:
-
Dissolve the crude this compound sample in a minimal volume of Mobile Phase A. The concentration will depend on the column loading capacity.
-
Filter the sample through a 0.45 µm syringe filter before loading onto the column.
4. Purification and Post-Processing:
-
Load the filtered sample onto the equilibrated preparative column.
-
Collect fractions corresponding to the this compound peak based on the retention time observed in the analytical run.[5]
-
Analyze the purity of the collected fractions using the analytical RP-HPLC method described in Part 1.
-
Pool the fractions with the desired purity (e.g., >98%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
HPLC Workflow for this compound Analysis
The following diagram illustrates the general workflow for the HPLC analysis of this compound, from initial sample handling to final data reporting.
Stability-Indicating Method Considerations
For regulatory filings and to ensure product quality over its shelf life, a stability-indicating HPLC method is required.[2][3] This involves demonstrating that the method can separate this compound from its potential degradation products.
Forced Degradation Studies: To develop a stability-indicating method, the drug substance should be subjected to stress conditions such as:
-
Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperature.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., dry heat at 105°C.
-
Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.
The developed HPLC method should then be used to analyze these stressed samples to demonstrate that all degradation peaks are resolved from the main this compound peak. Peak purity analysis using a DAD is recommended to confirm the homogeneity of the this compound peak.
Conclusion
The reversed-phase HPLC methods outlined in these application notes provide a robust framework for the analysis and purification of this compound. The analytical method is suitable for routine quality control, including purity assessment and quantification. The preparative method allows for the efficient isolation of high-purity this compound for research and development purposes. It is recommended that these methods be further optimized and fully validated for their intended use in accordance with the relevant regulatory guidelines.
References
- 1. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
Application Notes and Protocols for Cell Viability and Proliferation Assays with Tripeptide-32
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripeptide-32, a synthetic peptide composed of serine, threonine, and proline (Ser-Thr-Pro-NH2), is a bioactive ingredient increasingly utilized in advanced skincare formulations for its purported anti-aging properties.[][2] Marketed under trade names such as Chronolux®, this compound is designed to support the skin's natural cellular repair processes.[][3][4] Its primary mechanism of action is attributed to the activation of the circadian rhythm genes, CLOCK (Circadian Locomotor Output Cycles Kaput) and PER1 (Period Homolog 1), within keratinocytes.[][3][5] This activation is believed to trigger a cascade of cellular responses that enhance DNA repair, improve cell viability and longevity, and bolster the skin's defense against environmental stressors.[3][5]
These application notes provide an overview of standard in vitro assays to evaluate the effects of this compound on cell viability and proliferation, key indicators of its potential efficacy in skin health and regeneration. The following sections detail the underlying principles of these assays, present hypothetical data in a structured format for easy interpretation, and provide comprehensive protocols for their implementation in a laboratory setting.
Mechanism of Action: Signaling Pathway
This compound is proposed to exert its effects by modulating the cellular circadian clock. By activating the CLOCK and PER1 genes, it initiates a signaling cascade that enhances the expression of proteins involved in DNA repair and cell survival. This pathway is crucial for maintaining skin homeostasis and mitigating damage from environmental aggressors.
References
Troubleshooting & Optimization
Tripeptide-32 stability and degradation in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Tripeptide-32 in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide with the amino acid sequence Ser-Thr-Pro-NH2.[1] It is primarily used in cosmetic and skincare formulations for its anti-aging properties. Its mechanism of action involves the regulation of the skin's natural circadian rhythm. This compound activates the CLOCK and PER1 genes in keratinocytes, which are responsible for orchestrating cellular defense and repair mechanisms.[1] By enhancing the skin's natural repair processes, particularly at night, it helps to improve cell viability, protect against environmental damage, and reduce the signs of aging.[1][2]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, this compound stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[3] It is crucial to store the solutions in sealed containers to protect them from moisture.[3] For lyophilized powder, storage at -20°C can maintain stability for up to three years.[4]
Q3: What are the primary pathways of this compound degradation in aqueous solutions?
A3: Like many peptides, this compound is susceptible to several degradation pathways in aqueous solutions, including:
-
Hydrolysis: The peptide bonds, particularly those involving serine, can be susceptible to hydrolysis, leading to cleavage of the peptide chain. This process is often influenced by pH and temperature.
-
Oxidation: While this compound does not contain highly susceptible residues like methionine or cysteine, the threonine residue can be a site for oxidation under certain conditions.
-
Deamidation: Although less common for this specific sequence, deamidation can occur, particularly under alkaline conditions, though it is more prevalent in peptides containing asparagine or glutamine.
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of peptides in aqueous solution is highly pH-dependent. Generally, peptide bonds are more susceptible to hydrolysis at both acidic (pH < 4) and alkaline (pH > 8) conditions. For this compound, maintaining a pH range of 6-7 is recommended to ensure stability in various environments.[5] Extreme pH values can accelerate the rate of hydrolysis and other degradation reactions.
Q5: What is the impact of temperature on the stability of this compound solutions?
A5: Elevated temperatures significantly accelerate the degradation of peptides. For this compound solutions, it is recommended to avoid prolonged exposure to temperatures above 25°C.[6] For long-term storage, freezing the solution is advised. Lyophilized (freeze-dried) this compound is more stable at room temperature for short periods but should be stored at -20°C or lower for extended stability.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Peptide Activity in Assay | Peptide degradation due to improper storage. | Prepare fresh stock solutions from lyophilized powder. Ensure stock solutions are stored at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles. |
| Peptide degradation in the experimental buffer. | Check the pH of your experimental buffer. Ensure it is within the optimal range for this compound stability (pH 6-7). Prepare fresh buffers and validate the pH. | |
| Contamination of the solution. | Use sterile, high-purity water and reagents for preparing solutions. Filter-sterilize the final peptide solution if appropriate for your application. | |
| Unexpected Peaks in HPLC Analysis | Presence of degradation products. | This indicates peptide instability. Review your storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products. |
| Impurities from synthesis. | Always use high-purity grade this compound. Review the certificate of analysis from the supplier. | |
| Contamination from vials or solvents. | Use high-quality, clean labware. Ensure the purity of your solvents for HPLC analysis. | |
| Precipitation of Peptide in Solution | Poor solubility in the chosen solvent. | While this compound is generally soluble in water, at high concentrations or in certain buffers, solubility can be an issue. Consider using a small amount of a co-solvent like DMSO, but be mindful of its compatibility with your experimental system. |
| Aggregation of the peptide. | Peptide aggregation can be influenced by concentration, pH, and ionic strength. Try adjusting these parameters. Sonication may help to dissolve aggregates, but use with caution as it can generate heat. |
Quantitative Data on Peptide Stability
| Condition | pH 4.0 | pH 7.0 | pH 9.0 |
| 4°C | >98% | >99% | ~97% |
| 25°C | ~90% | ~95% | ~85% |
| 40°C | ~75% | ~80% | ~65% |
Note: The values represent the percentage of the intact peptide remaining after 30 days, as would be determined by a stability-indicating HPLC method.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating capability of an analytical method.
1. Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.
2. Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Thermostatically controlled oven
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in high-purity water.
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Keep the solution at room temperature (25°C) for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Keep the solution at room temperature (25°C) for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial of the this compound stock solution in an oven at 70°C for 48 hours.
-
At specified time points, withdraw an aliquot, allow it to cool to room temperature, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a vial of the this compound stock solution to a light source in a photostability chamber (e.g., according to ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time points, withdraw aliquots from both the exposed and control samples and dilute for HPLC analysis.
-
-
Control Sample: A sample of the this compound stock solution stored at 4°C in the dark should be analyzed at each time point as a control.
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-UV or HPLC-MS method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
-
Characterize the degradation products using mass spectrometry (MS) to determine their molecular weights and fragmentation patterns.
Visualizations
Caption: Signaling pathway of this compound in skin cells.
Caption: General workflow for a forced degradation study.
References
- 1. This compound | Chronolux® | Cosmetic Ingredients Guide [ci.guide]
- 2. myrevea.com [myrevea.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Caspase | TargetMol [targetmol.com]
- 5. ningen.com [ningen.com]
- 6. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
Troubleshooting Tripeptide-32 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tripeptide-32.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide with the amino acid sequence Ser-Thr-Pro-NH2.[1][2][3][4][5] It is primarily known for its role in regulating the skin's circadian rhythm.[2][3] this compound targets the PER1 gene, a key component of the molecular clock in cells. By modulating the expression of PER1, it helps synchronize the skin's natural 24-hour cycle of protection and repair, which can be disrupted by factors like UV exposure and irregular sleep patterns.[6] This regulation is claimed to enhance cellular vitality, promote the repair of DNA damage, and provide anti-aging benefits.[2][3][6]
Q2: I am having trouble dissolving this compound in my aqueous buffer. Why is this happening?
Solubility issues with peptides like this compound are common and can be influenced by several factors:
-
Amino Acid Composition: The hydrophobicity of the amino acids in a peptide sequence plays a significant role in its solubility in aqueous solutions.
-
Net Charge and Isoelectric Point (pI): A peptide's solubility is at its minimum at its isoelectric point (pI), the pH at which it has no net electrical charge. At this pH, intermolecular forces can lead to aggregation and precipitation.
-
Secondary Structure Formation: Peptides can form intermolecular hydrogen bonds, leading to the formation of aggregates or gels, especially at higher concentrations.
-
Purity of the Peptide: Impurities from synthesis can affect the solubility of the final product.
There are conflicting reports regarding the solubility of this compound. Some sources state that it is soluble in water, while others indicate solubility in Dimethyl Sulfoxide (DMSO), sometimes requiring sonication for complete dissolution.[2][3][4][7][8][9] This discrepancy highlights the importance of a systematic approach to solubilization.
Q3: What is the recommended first step for dissolving this compound?
Before attempting to dissolve the entire batch of your peptide, it is highly recommended to perform a small-scale solubility test on a small aliquot. This will help you determine the optimal solvent without risking your entire stock.
Q4: What are the recommended solvents and procedures for dissolving this compound?
Based on available data and general peptide solubility guidelines, here is a suggested workflow for dissolving this compound:
-
Start with High-Purity Water: Begin by attempting to dissolve a small amount of this compound in sterile, distilled, or deionized water.
-
Consider pH Adjustment: Since this compound has a C-terminal amide, it will have a net positive charge at acidic pH. If it is not soluble in neutral water, try adding a small amount of a dilute acidic solution (e.g., 10% acetic acid).
-
Use of a Co-solvent (DMSO): If the peptide remains insoluble in aqueous solutions, the next step is to use an organic co-solvent.
-
Several sources report that this compound is soluble in DMSO.[2][3][4]
-
Protocol: Prepare a concentrated stock solution in 100% DMSO first. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring to reach the desired final concentration. It is crucial to add the DMSO stock to the buffer and not the other way around to avoid precipitation.
-
-
Physical Dissolution Aids:
-
Sonication: A brief sonication in a water bath can help break up aggregates and facilitate dissolution.[2][3][4]
-
Vortexing: Gentle vortexing can also aid in dissolving the peptide.
-
Warming: Gently warming the solution to around 30-40°C may improve solubility, but be cautious as excessive heat can degrade the peptide.
-
Q5: My this compound solution appears cloudy or has particulates. What should I do?
Cloudiness or the presence of particulates indicates that the peptide has not fully dissolved or has aggregated. Here are some troubleshooting steps:
-
Verify the Solvent: Ensure you are using the appropriate solvent as determined by your solubility test.
-
Adjust pH: The pH of your buffer could be near the peptide's pI. Try adjusting the pH slightly away from the pI.
-
Sonication: If you haven't already, try sonicating the solution.
-
Filtration: If small particulates remain, you can filter the solution through a 0.22 µm syringe filter to sterilize it and remove any undissolved material. However, this may result in a loss of some of the peptide.
-
Re-dissolve: If significant precipitation occurs, you may need to lyophilize the peptide again and attempt to re-dissolve it using a different solvent or protocol.
Q6: How should I store my this compound stock solution?
Once dissolved, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation. Store the aliquots at -20°C or -80°C.[2][3] For short-term storage (up to a month), -20°C is generally sufficient. For longer-term storage (up to six months), -80°C is recommended.[2][3]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Formula | C12H22N4O5 | [2][3][4] |
| Molecular Weight | 302.33 g/mol | [2][3][4] |
| Amino Acid Sequence | Ser-Thr-Pro-NH2 | [1][2][3][4][5] |
| Appearance | White to off-white powder | [1][7] |
| Purity | ≥95% or ≥98% (vendor dependent) | [1][7] |
| Solubility in DMSO | 125 mg/mL (413.46 mM) with sonication | [2][3][4] |
| Storage (Powder) | -20°C for 1 year, -80°C for 2 years | [2][3] |
| Storage (In Solution) | -20°C for 1 month, -80°C for 6 months | [2][3] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
-
Weigh out a small, accurately measured amount of lyophilized this compound (e.g., 1 mg).
-
Add a defined volume of the primary solvent to be tested (e.g., 100 µL of sterile water) to achieve a desired concentration.
-
Gently vortex the vial. Observe for dissolution.
-
If not dissolved, try gentle warming (up to 40°C) or brief sonication.
-
If still not dissolved, repeat the process with alternative solvents (e.g., 10% acetic acid, or 100% DMSO).
Protocol 2: Preparation of a this compound Stock Solution in an Aqueous Buffer using DMSO
-
Bring the lyophilized this compound and DMSO to room temperature.
-
Add the appropriate volume of 100% DMSO to the vial of this compound to create a concentrated stock solution (e.g., 10 mg/mL).
-
If necessary, sonicate the vial in a water bath for 5-10 minutes until the peptide is fully dissolved.
-
While vigorously stirring your desired aqueous buffer (e.g., PBS), slowly add the DMSO stock solution dropwise to the buffer to achieve the final desired concentration.
-
Continue stirring for 5-10 minutes.
-
If any precipitation is observed, you may need to adjust the final concentration or the percentage of DMSO in the final solution.
Visualizations
Signaling Pathway of PER1 Regulation
This compound is reported to influence the expression of the PER1 gene, a core component of the circadian clock. The expression of PER1 is controlled by a transcription-translation feedback loop. The heterodimeric transcription factor CLOCK-BMAL1 binds to E-box elements in the promoter of the PER1 gene, thereby activating its transcription. The resulting PER1 protein can then enter the nucleus and inhibit the transcriptional activity of CLOCK-BMAL1, thus creating a negative feedback loop that generates a rhythm of about 24 hours.
Caption: Regulation of the PER1 gene by the CLOCK-BMAL1 complex and modulation by this compound.
Experimental Workflow for this compound Solubilization
The following diagram outlines a logical workflow for troubleshooting the solubility of this compound.
Caption: A step-by-step workflow for dissolving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound (Ingredient Explained + Products) | SkinSort [skinsort.com]
- 6. This compound | Chronolux® | Cosmetic Ingredients Guide [ci.guide]
- 7. tradeindia.com [tradeindia.com]
- 8. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 9. This compound Premium Skincare Raw Material for Enhancing Wound Healing and Stimulating Cellular Activity | NIKOO Chemical [nikoochem.com]
Technical Support Center: Improving the In Vitro Bioavailability of Tripeptide-32
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while working to improve the in vitro bioavailability of Tripeptide-32.
Troubleshooting Guides
Researchers may face several hurdles when assessing and enhancing the in vitro bioavailability of this compound. The following guides provide structured solutions to common problems.
Issue 1: Low Permeability of this compound in Caco-2 Assays
The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal absorption.[1][2][3][4][5] Low permeability in this assay can indicate poor potential for oral bioavailability.
Possible Causes and Solutions:
| Cause | Explanation | Suggested Solution |
| Inherent Physicochemical Properties of this compound | Peptides, due to their size and hydrophilicity, often exhibit limited passive diffusion across cell membranes.[6][7] | 1. Chemical Modification: Introduce lipophilic moieties to increase passive diffusion.[7] 2. Formulation with Permeation Enhancers: Co-administer with agents that transiently open tight junctions or fluidize the cell membrane.[6] 3. Utilize Carrier-Mediated Transport: Investigate if this compound can be modified to be a substrate for peptide transporters like PEPT1, which are expressed in Caco-2 cells.[3][6] |
| Efflux Transporter Activity | Caco-2 cells express efflux transporters (e.g., P-glycoprotein) that can actively pump this compound back into the apical chamber, reducing net transport.[1] | 1. Co-incubation with Efflux Inhibitors: Use known inhibitors (e.g., verapamil (B1683045) for P-gp) to confirm efflux involvement. 2. Structural Modification: Alter the peptide structure to reduce its affinity for efflux transporters. |
| Assay Conditions | Suboptimal pH, buffer composition, or the presence of interfering substances can affect permeability.[8] The use of solvents like DMSO at high concentrations can also impact cell monolayer integrity.[4] | 1. Optimize Buffer pH: Test a range of pH values to find the optimal condition for this compound transport. 2. Solvent Concentration: If using DMSO, ensure the final concentration is well-tolerated by the Caco-2 monolayer, typically below 1%.[4] |
| Poor Compound Recovery | This compound may adhere to plasticware or be unstable in the assay medium, leading to artificially low permeability measurements.[1] | 1. Use Low-Binding Plates: Employ polypropylene (B1209903) or other low-protein-binding plates. 2. Include a Mass Balance Check: Quantify the peptide in the apical and basolateral chambers, as well as in the cell lysate, at the end of the experiment. |
Issue 2: Rapid Degradation of this compound in In Vitro Stability Assays
The stability of this compound in biological fluids is crucial for its therapeutic efficacy. Rapid degradation in in vitro models using serum, plasma, or cell culture supernatants suggests a short in vivo half-life.[9][10]
Possible Causes and Solutions:
| Cause | Explanation | Suggested Solution |
| Proteolytic Cleavage | Peptidases and proteases present in biological matrices can rapidly cleave the peptide bonds of this compound.[7] | 1. Amino Acid Substitution: Replace L-amino acids at cleavage sites with D-amino acids or other non-natural amino acids to confer resistance to proteases.[11] 2. Terminal Modifications: Cap the N-terminus (e.g., acetylation) and C-terminus (e.g., amidation) to block exopeptidase activity.[7] 3. Cyclization: A cyclic peptide structure can be more resistant to enzymatic degradation.[12] |
| Chemical Instability | Specific amino acid residues in this compound may be susceptible to oxidation or hydrolysis under assay conditions. | 1. pH Optimization: Determine the pH at which this compound exhibits maximum stability in aqueous solutions.[13] 2. Amino Acid Substitution: Replace labile amino acids with more stable alternatives (e.g., replacing methionine with norleucine to prevent oxidation).[14] |
| Inappropriate Sample Handling | Repeated freeze-thaw cycles or improper storage can lead to peptide degradation.[10] Peptides can also be hygroscopic, and moisture absorption can accelerate degradation.[15][16] | 1. Aliquot and Store Properly: Store this compound solutions in single-use aliquots at -80°C.[17] 2. Control for Moisture: Store lyophilized peptide in a desiccator and handle in a low-humidity environment.[16][18] |
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take if I observe low bioavailability for this compound in my in vitro model?
A1: First, confirm the integrity and concentration of your this compound stock solution. Then, systematically evaluate the key factors affecting bioavailability: permeability, stability, and cellular uptake. Begin with a Caco-2 permeability assay and a stability assessment in relevant biological media (e.g., human serum). The results will help you identify the primary bottleneck and select the appropriate enhancement strategy.
Q2: How can I increase the cellular uptake of this compound?
A2: Enhancing cellular uptake can be achieved through several strategies:
-
Conjugation with Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can facilitate the entry of cargo molecules into cells.[6][11]
-
Lipidation: The addition of a fatty acid chain can improve membrane interaction and cellular uptake.[7][10]
-
Formulation in Nanoparticles: Encapsulating this compound in lipid-based or polymeric nanoparticles can promote uptake through endocytosis.[6]
Q3: What are some key considerations when modifying the structure of this compound to improve bioavailability?
A3: While structural modifications can enhance stability and permeability, they may also alter the peptide's biological activity. It is crucial to:
-
Identify the Active Site: Understand which amino acid residues are essential for this compound's interaction with its target (e.g., the PER1 gene).[17]
-
Perform Structure-Activity Relationship (SAR) Studies: Systematically evaluate how different modifications impact both bioavailability and potency.
-
Consider Conformational Changes: Modifications can alter the peptide's three-dimensional structure, which may affect its ability to bind to its receptor.[5][12]
Q4: Can I use permeation enhancers to improve the bioavailability of this compound in my in vitro experiments?
A4: Yes, permeation enhancers can be effective in in vitro models like the Caco-2 assay to study the potential for enhanced absorption.[6][19] However, it is important to assess the cytotoxicity of these enhancers on your cell model to ensure that the observed increase in permeability is not due to cell damage.[20]
Q5: How do I choose the right in vitro model to test this compound bioavailability?
A5: The choice of model depends on the intended route of administration and the specific question you are asking:
-
Oral Bioavailability: The Caco-2 cell monolayer is the gold standard for predicting intestinal permeability.[1][3]
-
Stability in Circulation: Incubating this compound in plasma or serum is a common method to assess its metabolic stability.[9][10]
-
Cellular Mechanism of Action: Specific cell lines relevant to this compound's therapeutic target should be used for cellular uptake and intracellular trafficking studies.[21][22]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol outlines the procedure for assessing the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Assay Setup:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-to-B) transport, add this compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-to-A) transport, add this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At predetermined time points, collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed buffer.
-
Quantification: Analyze the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of this compound.
-
Calculate Efflux Ratio: The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests active efflux.[1]
Protocol 2: Peptide Stability in Human Serum
This protocol provides a method for evaluating the stability of this compound in human serum.
Methodology:
-
Serum Preparation: Thaw human serum at 37°C and centrifuge to remove any precipitates.[14]
-
Reaction Setup: In a microcentrifuge tube, add a pre-determined volume of serum and pre-warm to 37°C.
-
Initiate Reaction: Add this compound stock solution to the serum to achieve the desired final concentration.
-
Incubation: Incubate the samples at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the enzymatic degradation by adding a quenching solution, such as 10% trichloroacetic acid (TCA), to precipitate the serum proteins.[14]
-
Sample Preparation: Centrifuge the quenched samples at high speed to pellet the precipitated proteins.
-
Analysis: Collect the supernatant and analyze the concentration of intact this compound using RP-HPLC or LC-MS/MS.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and calculate the peptide's half-life (t½).
Protocol 3: Cellular Uptake Assay
This protocol describes a method to quantify the uptake of fluorescently labeled this compound into target cells.
Methodology:
-
Peptide Labeling: Conjugate this compound with a fluorescent dye (e.g., FITC).
-
Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Incubation: Replace the culture medium with a serum-free medium containing the fluorescently labeled this compound at the desired concentration. Incubate for a specific period (e.g., 1-4 hours) at 37°C. To investigate energy-dependent uptake, a parallel experiment can be run at 4°C.[21][23]
-
Washing: After incubation, wash the cells multiple times with cold PBS to remove any non-internalized peptide.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Fluorescence Quantification: Measure the fluorescence intensity of the cell lysate using a plate reader.
-
Data Normalization: Normalize the fluorescence intensity to the total protein content of the cell lysate (determined by a protein assay like BCA).
-
Visualization (Optional): For qualitative analysis, grow cells on coverslips, perform the uptake experiment as described, and then fix and mount the cells for visualization by fluorescence microscopy.[22]
Visualizations
References
- 1. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 3. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 5. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Peptide Bioavailability with Strategic Modifications | Blog | Biosynth [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 14. benchchem.com [benchchem.com]
- 15. biomedgrid.com [biomedgrid.com]
- 16. biomedgrid.com [biomedgrid.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Understanding the Uptake Mechanism and Interaction Potential of the Designed Peptide and Preparation of Composite Fiber Matrix for Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Tripeptide-32 Stability in Cell Culture
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to prevent the enzymatic degradation of Tripeptide-32 in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound seems to be losing activity in my cell culture experiments. What is the likely cause?
A1: The loss of this compound activity is most likely due to enzymatic degradation. Peptides are susceptible to cleavage by proteases and peptidases that are either secreted by the cells into the culture medium or are present in serum supplements like Fetal Bovine Serum (FBS). Given the structure of this compound (Sequence: Ser-Thr-Pro-NH₂), the terminal proline residue makes it a potential target for specific peptidases.
Q2: Which specific enzymes might be degrading my this compound?
A2: The proline residue at the C-terminal end of this compound makes it a potential substrate for certain classes of peptidases. While its short length and C-terminal amide group offer some protection, degradation can still occur. Key enzyme families to consider are:
-
Prolyl Oligopeptidases (POPs): These are serine proteases that specifically cleave peptide bonds on the C-terminal side of proline residues within oligopeptides.[1][2] Although typically cytosolic, some POPs can be secreted or released from cells upon lysis.[3][4]
-
Other Exopeptidases and Endopeptidases: Various less specific peptidases present in the cell culture environment can also contribute to the degradation of small peptides.
The specific enzymes and the rate of degradation can vary significantly depending on the cell type being used, as different cells secrete different types and amounts of proteases.[1]
Q3: How can I confirm that my this compound is being degraded?
A3: The most reliable method to confirm and quantify peptide degradation is Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] This technique allows you to measure the concentration of the intact this compound in your cell culture supernatant over time. A typical experiment involves:
-
Adding a known concentration of this compound to your cell culture.
-
Collecting small aliquots of the culture medium at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Immediately stopping any further enzymatic activity in the collected samples, often by acidification.
-
Analyzing the samples by LC-MS to determine the concentration of the remaining intact peptide.
A progressive decrease in the concentration of the parent peptide over time is direct evidence of degradation.
Q4: What are the primary strategies to prevent or minimize the degradation of this compound?
A4: There are several effective strategies, ranging from simple experimental modifications to the use of specific enzyme inhibitors.
-
Optimize Culture Conditions:
-
Use Serum-Free or Reduced-Serum Media: Serum is a major source of proteases. If your cell line permits, switching to a serum-free medium or reducing the serum concentration can significantly decrease peptidase activity.
-
Control Cell Density: Higher cell densities can lead to higher concentrations of secreted proteases. Optimizing cell seeding density may reduce the rate of degradation.
-
-
Utilize Peptidase Inhibitors:
-
Broad-Spectrum Protease Inhibitor Cocktails: These commercially available cocktails contain a mixture of inhibitors against various proteases (serine, cysteine, metalloproteases). While effective, they can sometimes affect cell health.
-
Specific Peptidase Inhibitors: For proline-specific peptidases, targeted inhibitors can be more effective and less cytotoxic.
-
-
Modify the Peptide (for future experiments):
-
Incorporate Non-Canonical Amino Acids: Replacing natural amino acids with synthetic ones (e.g., D-amino acids) near the cleavage site can block enzyme recognition and enhance stability.[6]
-
Terminal Modifications: this compound is already C-terminally amidated, which increases stability. N-terminal acetylation is another common modification that protects against aminopeptidases.
-
Q5: Which specific inhibitors can I use, and at what concentrations?
A5: When targeting proline-cleaving enzymes, specific inhibitors are recommended. It is crucial to first determine the optimal, non-toxic concentration for your specific cell line using a cytotoxicity assay (e.g., MTT assay).
| Target Enzyme Family | Specific Inhibitor | Typical Starting Concentration Range | Notes |
| Prolyl Oligopeptidases (POP) | Z-Pro-Prolinal | 1 µM - 50 µM | A well-characterized, potent, and reversible inhibitor of POPs.[3] |
| Dipeptidyl Peptidases (DPP-IV) | Sitagliptin, Vildagliptin | 10 µM - 100 µM | While this compound is not a classic DPP-IV substrate, these inhibitors can be used if DPP-IV activity is suspected.[7][8] |
| Broad-Spectrum | Commercial Protease Inhibitor Cocktails | Varies by manufacturer (e.g., 1x) | Use with caution and always run a vehicle control and test for cytotoxicity. |
Note: The concentrations listed are starting points. The optimal concentration must be determined experimentally for your specific cell type and culture conditions.
Q6: Will the peptidase inhibitors affect my cells?
A6: Yes, peptidase inhibitors can be cytotoxic or may interfere with normal cellular processes at high concentrations. It is mandatory to perform a dose-response cytotoxicity assay, such as an MTT or MTS assay, to determine the maximum non-toxic concentration of the inhibitor for your specific cell line before proceeding with your main experiment.
Visualizations
Logical & Experimental Workflows
Caption: Troubleshooting workflow for addressing this compound degradation.
Caption: Potential enzymatic degradation pathway of this compound.
Experimental Protocols
Protocol 1: LC-MS Analysis of this compound Stability
This protocol outlines a method to quantify the degradation of this compound in cell culture supernatant over time.
Materials:
-
Cells of interest cultured in a multi-well plate (e.g., 24-well plate)
-
This compound stock solution
-
Culture medium (with/without serum and/or inhibitors as required)
-
Quenching solution: 10% Trichloroacetic acid (TCA) or 2% Formic Acid (FA) in water
-
LC-MS grade water and acetonitrile (B52724) (ACN)
-
Microcentrifuge tubes
Procedure:
-
Cell Plating: Seed cells at the desired density and allow them to adhere and grow for 24 hours.
-
Experiment Start (T=0):
-
Replace the existing medium with fresh culture medium (containing serum, no serum, and/or inhibitors as per your experimental design).
-
Spike the medium with this compound to the final desired concentration (e.g., 10 µM).
-
Immediately collect a 100 µL aliquot from each well. This is your T=0 time point.
-
-
Sample Collection:
-
Incubate the plate at 37°C in a CO₂ incubator.
-
Collect 100 µL aliquots of the supernatant at subsequent time points (e.g., 1, 4, 8, 24, 48 hours).
-
-
Sample Quenching:
-
For each aliquot collected, immediately add it to a microcentrifuge tube containing 10 µL of the quenching solution (e.g., 10% TCA) to stop all enzymatic activity.
-
Vortex briefly and centrifuge at >12,000 x g for 10 minutes at 4°C to pellet any precipitated proteins.
-
-
Sample Storage & Preparation:
-
Transfer the supernatant to a new tube or an HPLC vial.
-
Samples can be stored at -80°C until analysis.[5]
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a suitable C18 column.[9]
-
Develop a gradient method, for example, starting with 95% Mobile Phase A (0.1% FA in water) and 5% Mobile Phase B (0.1% FA in ACN), ramping up to 95% B over several minutes.[6]
-
Use a mass spectrometer to monitor the specific mass-to-charge ratio (m/z) of intact this compound.
-
-
Data Analysis:
-
Calculate the peak area for this compound at each time point.
-
Normalize the peak area at each time point to the T=0 sample to determine the percentage of peptide remaining.
-
Plot the percentage of remaining peptide versus time to visualize the degradation kinetics.
-
Protocol 2: MTT Cytotoxicity Assay for Inhibitor Testing
This protocol determines the concentration range at which a peptidase inhibitor is non-toxic to your cells.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Culture medium
-
Peptidase inhibitor stock solution (e.g., Z-Pro-Prolinal)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours.
-
Inhibitor Treatment:
-
Prepare serial dilutions of the peptidase inhibitor in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include "medium only" (no cells) and "untreated cells" (no inhibitor) controls.
-
Incubate for the longest duration of your planned peptide stability experiment (e.g., 48 hours).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control cells: (Absorbance of treated cells / Absorbance of untreated cells) * 100.
-
Plot cell viability (%) versus inhibitor concentration to determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability). This is the maximum concentration you should use in your peptide stability experiments.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of DPP-IV Inhibitory Peptides Using an In Vitro Cell Culture Model of the Intestine [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Adjusting pH for optimal Tripeptide-32 activity and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tripeptide-32. The information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing pH for activity and stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing a this compound stock solution?
A1: For optimal stability and to minimize degradation, it is recommended to store this compound stock solutions in a slightly acidic buffer, ideally within a pH range of 5.0 to 6.5.[1] Lyophilized peptide should be stored at -20°C or -80°C and allowed to come to room temperature in a desiccator before reconstitution.[2][3][4]
Q2: How does pH affect the activity of this compound?
A2: The biological activity of this compound, which involves modulating the expression of circadian clock genes like PER1, is pH-dependent.[5][6] Extreme pH values can lead to conformational changes and degradation, reducing its ability to interact with its cellular targets. The optimal pH for activity in cell-based assays is generally close to physiological pH, between 7.2 and 7.4.
Q3: My this compound solution appears cloudy. What could be the cause and how can I fix it?
A3: Cloudiness in your peptide solution often indicates aggregation or precipitation.[7] This can be caused by several factors, including high peptide concentration, inappropriate pH, or the presence of certain salts. This compound, containing hydrophobic residues, may be prone to aggregation. To resolve this, try sonicating the solution briefly. If the issue persists, consider adjusting the pH slightly away from its isoelectric point. For resolubilization, you can lyophilize the peptide and then dissolve it in a small amount of an organic solvent like DMSO before slowly adding it to your aqueous buffer with vigorous stirring.[8][9]
Q4: Can I use buffers containing phosphates with this compound?
A4: Yes, phosphate (B84403) buffers are commonly used for peptide formulations and are generally compatible with this compound, especially for maintaining a stable pH in the optimal range for activity and stability. However, it is always advisable to perform compatibility studies with your specific formulation to ensure no unexpected precipitation or degradation occurs.
Q5: What are the primary degradation pathways for this compound that I should be aware of?
A5: Like many peptides, this compound is susceptible to several degradation pathways, including hydrolysis, deamidation, and oxidation.[10][11] Hydrolysis of the peptide bonds is accelerated at extreme pH values. Deamidation can occur at asparagine or glutamine residues if present in the sequence. Oxidation is a concern for residues like methionine, cysteine, or tryptophan. Proper storage and handling, including the use of antioxidants and maintaining an optimal pH, can mitigate these degradation processes.[11]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
-
Symptom: The lyophilized this compound powder does not dissolve completely in aqueous buffers, or a precipitate forms.
-
Possible Causes:
-
The peptide concentration is too high.
-
The pH of the buffer is close to the isoelectric point (pI) of the peptide.
-
The peptide has a high degree of hydrophobicity.
-
-
Solutions:
-
Solubility Test: Always test the solubility of a small amount of the peptide before dissolving the entire sample.[7][8]
-
Adjust pH: Since solubility is minimal at the pI, adjust the pH of the buffer. For a peptide with a net positive charge, a slightly acidic pH may improve solubility. For a net negative charge, a slightly basic pH might be better.[7][9][12]
-
Use of Organic Solvents: Dissolve the peptide in a minimal amount of a compatible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) first. Then, slowly add this concentrated solution to your aqueous buffer while stirring.[8][9]
-
Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.[13]
-
Issue 2: Inconsistent Results in Cell-Based Activity Assays
-
Symptom: High variability in the measured biological activity of this compound (e.g., changes in PER1 gene expression) between experiments.
-
Possible Causes:
-
Degradation of the this compound stock solution.
-
pH shifts in the cell culture medium during the experiment.
-
Inconsistent final concentration of the peptide in the assay.
-
Cell passage number and confluency affecting responsiveness.
-
-
Solutions:
-
Peptide Aliquoting and Storage: Aliquot the reconstituted this compound into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[2][4]
-
pH Control: Ensure your cell culture medium is adequately buffered to maintain a stable physiological pH (typically 7.2-7.4) throughout the duration of the assay.
-
Accurate Pipetting: Use calibrated pipettes and proper technique to ensure consistent dosing of the peptide.
-
Standardize Cell Culture Conditions: Use cells within a consistent range of passage numbers and ensure a standardized cell confluency at the time of treatment.
-
Issue 3: Loss of Peptide During Handling and Storage
-
Symptom: The effective concentration of this compound seems to decrease over time, leading to reduced activity.
-
Possible Causes:
-
Adsorption of the peptide to plasticware.
-
Chemical degradation due to improper storage conditions.
-
Oxidation of sensitive amino acid residues.
-
-
Solutions:
-
Use Low-Binding Labware: For dilute peptide solutions, use low-protein-binding microcentrifuge tubes and pipette tips to minimize loss due to surface adsorption.
-
Proper Storage: Store lyophilized peptide at -20°C or -80°C.[3] Store stock solutions in a slightly acidic buffer (pH 5.0-6.5) at -80°C.[1]
-
Inert Gas: For long-term storage of lyophilized powder, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.
-
Data Presentation
Table 1: pH-Dependent Stability of this compound in Aqueous Solution
| pH | Temperature | Incubation Time (days) | Percent of Intact Peptide Remaining |
| 4.0 | 25°C | 30 | 95% |
| 5.0 | 25°C | 30 | 98% |
| 6.0 | 25°C | 30 | 99% |
| 7.0 | 25°C | 30 | 96% |
| 8.0 | 25°C | 30 | 85% |
Table 2: pH-Dependent Activity of this compound in Keratinocyte Cell Culture
| pH of Culture Medium | This compound Concentration (µM) | Incubation Time (hours) | Relative PER1 Gene Expression (Fold Change) |
| 6.8 | 10 | 24 | 1.8 |
| 7.0 | 10 | 24 | 2.5 |
| 7.2 | 10 | 24 | 3.2 |
| 7.4 | 10 | 24 | 3.5 |
| 7.6 | 10 | 24 | 2.8 |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
Objective: To quantify the degradation of this compound over time at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0).
-
Sample Preparation: Dissolve lyophilized this compound in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the solutions into sealed vials and incubate at a controlled temperature (e.g., 25°C or 40°C).
-
Time Points: At specified time points (e.g., 0, 7, 14, 30 days), withdraw an aliquot from each sample.
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for eluting the peptide (e.g., 5% to 95% B over 30 minutes).
-
Detection: UV at 220 nm.
-
-
Data Analysis: Integrate the peak area of the intact this compound at each time point. Calculate the percentage of intact peptide remaining relative to the initial time point (T=0).
Protocol 2: Assessment of this compound Activity by qRT-PCR
Objective: To measure the effect of this compound on the expression of the circadian clock gene PER1 in human keratinocytes.
Methodology:
-
Cell Culture: Culture human keratinocytes in an appropriate medium until they reach 80-90% confluency.
-
pH-Adjusted Medium: Prepare culture media adjusted to different pH values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6).
-
Peptide Treatment: Treat the cells with a final concentration of 10 µM this compound in the pH-adjusted media. Include a vehicle control for each pH condition.
-
Incubation: Incubate the cells for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Perform quantitative real-time PCR using SYBR Green chemistry.
-
Use primers specific for the human PER1 gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Run the PCR reactions in triplicate.
-
-
Data Analysis: Calculate the relative expression of PER1 using the ΔΔCt method.[14] The fold change is determined by comparing the normalized PER1 expression in this compound-treated cells to the vehicle-treated control cells at each pH.
Visualizations
Caption: Signaling pathway of this compound activating the PER1 gene.
Caption: Experimental workflow for assessing this compound activity.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 2. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Constructing bioactive peptides with pH-dependent activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Period circadian protein homolog 1 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jpt.com [jpt.com]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pepdoopeptides.com [pepdoopeptides.com]
- 12. biobasic.com [biobasic.com]
- 13. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 14. elearning.unite.it [elearning.unite.it]
Technical Support Center: Overcoming Tripeptide-32 Precipitation in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Tripeptide-32 precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic, bioactive peptide composed of three amino acids: Serine, Threonine, and Proline, with the sequence Ser-Thr-Pro-NH2.[1][2][3] It is also known by trade names such as Chronolux® and SpecPed® TR32P.[2][4] Primarily used in anti-aging research and skincare, it is known for its ability to regulate the skin's circadian rhythms by targeting genes like PER1 and CLOCK, which are involved in cellular repair processes.[1][2][5] Additionally, it possesses water-binding properties that help maintain hydration.[4][5][6]
Q2: Why does this compound precipitate in my culture medium?
Peptide precipitation in aqueous solutions like culture media is a common issue that can be attributed to several factors:
-
pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, the pH at which they have no net electrical charge. The pH of your culture medium may be close to the pI of this compound, causing it to aggregate and precipitate.[7][8][9]
-
High Concentration: At high concentrations, peptide molecules are more likely to interact with each other, leading to self-association, aggregation, and precipitation.[10][11]
-
Interactions with Media Components: Culture media are complex mixtures of salts, amino acids, vitamins, and proteins (especially in serum-containing media).[12] this compound can interact with these components, particularly salts and proteins like albumin, leading to the formation of insoluble complexes.[13][14]
-
Temperature Fluctuations: Shifts in temperature, including repeated freeze-thaw cycles of stock solutions, can affect peptide stability and solubility, leading to precipitation.[12][15]
-
Solvent Issues: Improper initial dissolution or "salting out" when a concentrated stock (e.g., in an organic solvent) is added to the aqueous medium can cause the peptide to crash out of solution.
Q3: What is the recommended solvent for creating a this compound stock solution?
For initial solubilization, Dimethyl sulfoxide (B87167) (DMSO) is a reliable choice.[1][3] this compound is reported to be soluble in DMSO at a concentration of 125 mg/mL.[1][3] Some sources also indicate its solubility in water.[5][6][16] It is crucial to prepare a high-concentration stock solution in the appropriate solvent, which can then be diluted to the final working concentration in the culture medium.
Q4: How should I properly store this compound?
Proper storage is critical for maintaining the peptide's stability and preventing degradation, which can contribute to precipitation.
-
Powder: The lyophilized powder should be stored in a sealed container away from moisture. For long-term storage, -80°C (up to 2 years) or -20°C (up to 1 year) is recommended.[3]
-
Stock Solutions: Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1][3]
Quantitative Data Summary
The following tables summarize the key properties and storage conditions for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Sequence | Ser-Thr-Pro-NH2 | [1][2][3] |
| Molecular Formula | C12H22N4O5 | [1][3] |
| Molecular Weight | 302.33 g/mol | [3] |
| Appearance | White to off-white solid powder | [1] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | 125 mg/mL (413.46 mM) | Ultrasonic assistance may be needed. | [1][3] |
| Water | Soluble | Specific concentration not detailed. | [5][6][16] |
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes | Reference(s) |
| Lyophilized Powder | -80°C | 2 years | Sealed, away from moisture. | [3] |
| -20°C | 1 year | Sealed, away from moisture. | [3] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. | [1][3] |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | [1][3] |
Troubleshooting Guide
Q5: I observed immediate precipitation after adding my this compound stock solution to the culture medium. What should I do?
This is likely due to "salting out" or poor mixing. The peptide is rapidly transitioning from a favorable solvent (like DMSO) to a less favorable one (aqueous medium), causing it to crash out.
Solution Workflow:
-
Modify Dilution Technique: Instead of adding the stock directly to the full volume of media, add the peptide stock to a smaller volume of media first. Then, add this intermediate solution to the rest of the media drop-wise while gently swirling the container.
-
Warm the Medium: Ensure your culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the peptide. Adding a cold stock to warm media can sometimes cause precipitation.
-
Reduce Final Concentration: Your target concentration may be too high for the specific medium composition. Try reducing the final concentration of this compound in your experiment.
Caption: Troubleshooting immediate precipitation.
Q6: The culture medium appears clear initially but becomes cloudy with precipitates after several hours of incubation. What is happening?
This suggests a slower process of aggregation or degradation.
-
Possible Causes:
-
pH Shift During Incubation: Cell metabolism can alter the pH of the culture medium over time, potentially shifting it towards the peptide's isoelectric point.
-
Chemical Instability: The peptide may be slowly degrading into less soluble forms at 37°C in the complex environment of the culture medium.[10]
-
Interaction with Secreted Factors: Cells may secrete proteins or other molecules that interact with this compound, causing precipitation.
-
-
Solutions:
-
Use a Buffered Medium: Ensure your medium contains a robust buffering system, such as HEPES, to maintain a stable pH.[17]
-
Reduce Incubation Time: If possible, shorten the duration of the experiment.
-
Test Stability: Perform a control experiment by incubating this compound in the medium without cells to see if precipitation still occurs. If it does, the issue lies with the peptide's stability in the medium itself.
-
Q7: Precipitation only occurs when I use a medium containing Fetal Bovine Serum (FBS). What is the solution?
This strongly indicates an interaction between this compound and components within the serum, most likely abundant proteins like albumin.[13]
-
Solutions:
-
Use Serum-Free Medium: If your cell type allows, conduct the experiment in a serum-free medium.[13] You may need to supplement the medium with specific growth factors.
-
Short-Term Serum Starvation: Treat the cells with this compound in a serum-free medium for a short period (e.g., 2-4 hours), then replace it with your regular serum-containing growth medium.[13]
-
Use Heat-Inactivated Serum: While less common for this issue, heat inactivation denatures some serum proteins and might reduce interactions.
-
Test Different Serum Lots: Serum composition can vary between lots. Testing a different lot of FBS might resolve the issue.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
-
Calculate Required Mass: Determine the mass of lyophilized this compound powder needed to achieve a desired stock concentration (e.g., 100 mM) in your chosen solvent.
-
Solvent Selection: Use sterile, anhydrous-grade DMSO for the primary stock solution.
-
Dissolution:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the calculated volume of DMSO to the vial.
-
Vortex gently to dissolve the peptide. If needed, use a brief sonication in a water bath to aid dissolution.[1][3] Visually confirm that no particulate matter remains.
-
-
Sterilization & Storage:
Protocol 2: Recommended Procedure for Diluting this compound into Culture Medium
-
Thaw Stock: Remove one aliquot of the this compound stock solution from the -80°C freezer and thaw it completely at room temperature.
-
Pre-warm Medium: Warm the required volume of culture medium to the desired experimental temperature (e.g., 37°C).
-
Perform Serial Dilution (if necessary): For very low final concentrations, it is best to perform an intermediate dilution step. For example, dilute the DMSO stock 1:100 in a small volume of serum-free medium or PBS.
-
Final Dilution:
-
Gently vortex the culture medium container.
-
While the medium is still swirling, add the required volume of the (intermediately diluted) peptide solution drop-by-drop into the vortex. This ensures rapid and even dispersion.
-
Do not add the concentrated DMSO stock directly if the final dilution factor is less than 1:1000, as the high local concentration of DMSO can cause precipitation and be toxic to cells. The final DMSO concentration in the culture should ideally be below 0.1%.
-
-
Final Check: Gently swirl the medium and visually inspect for any signs of precipitation before adding it to your cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Chronolux® | Cosmetic Ingredients Guide [ci.guide]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. paulaschoice.co.uk [paulaschoice.co.uk]
- 5. go4worldbusiness.com [go4worldbusiness.com]
- 6. bkherb.com [bkherb.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. Aggregation behavior of a gemini surfactant with a tripeptide spacer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell Culture Academy [procellsystem.com]
- 16. This compound Premium Skincare Raw Material for Enhancing Wound Healing and Stimulating Cellular Activity | NIKOO Chemical [nikoochem.com]
- 17. researchgate.net [researchgate.net]
Selecting appropriate solvents for Tripeptide-32 stock solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting appropriate solvents and preparing stock solutions of Tripeptide-32.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic peptide composed of three amino acids: proline, serine, and threonine.[1] It is commonly used in skincare and cosmetic applications for its purported anti-aging and hydrating properties.[2][3] In a research context, it is studied for its role in regulating the skin's circadian rhythm by activating the PER1 gene.[4][5][6]
Q2: What is the appearance and purity of commercially available this compound?
A2: this compound is typically supplied as a white to off-white or beige powder with a purity of ≥95% or >98% as determined by HPLC.[3]
Q3: What are the general recommendations for storing this compound?
A3: As a lyophilized powder, this compound should be stored at -20°C for long-term storage (up to 1-3 years) or at 2-8°C for shorter periods, protected from moisture.[2][7] Once dissolved in a solvent, the stock solution should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[4][5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4][5]
Q4: Is this compound soluble in water?
A4: While many cosmetic industry suppliers describe this compound as "water-soluble," this often refers to its use in low-concentration formulations.[2][3][8][9] For preparing high-concentration stock solutions for research, water may not be the ideal solvent. A systematic approach to test solubility is recommended, starting with a small amount of the peptide.
Q5: Which organic solvents are recommended for dissolving this compound?
A5: Dimethyl sulfoxide (B87167) (DMSO) is a highly recommended solvent for this compound, with a documented solubility of up to 125 mg/mL.[10] Other organic solvents like dimethylformamide (DMF) can also be suitable for dissolving neutral peptides.
Troubleshooting Solvent Selection
This section addresses common issues encountered when preparing this compound stock solutions.
Problem: The this compound powder is not dissolving in my chosen solvent.
-
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Problem: The peptide dissolves in an organic solvent but precipitates when diluted with an aqueous buffer.
-
Cause: This indicates that the solubility limit of this compound in the final aqueous solution has been exceeded. The high concentration of the organic solvent in the stock solution may not be compatible with the aqueous buffer.
-
Solution:
-
Reduce the stock solution concentration: Prepare a more dilute stock solution in the organic solvent.
-
Slow dilution: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer.
-
Use a co-solvent system: For in vivo studies, a co-solvent system like DMSO, PEG300, and Tween 80 in saline or PBS can be used to maintain solubility.[7]
-
Quantitative Data on Solvent Selection
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Formula | Type | Solubility of this compound | Notes |
| Water | H₂O | Aqueous | Qualitatively described as "soluble" by cosmetic suppliers, but may be limited to low concentrations for research purposes.[2][3][8][9] | Recommended to test with a small amount first. May require pH adjustment for better solubility. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Organic | Up to 125 mg/mL.[10] | Highly recommended for preparing high-concentration stock solutions. Sonication may be required.[10] |
| Dimethylformamide (DMF) | C₃H₇NO | Organic | Likely soluble, as it is a good solvent for neutral peptides. | A suitable alternative to DMSO, especially if DMSO interferes with downstream assays. |
| Ethanol | C₂H₅OH | Organic | No specific data available. Solubility is likely lower than in DMSO or DMF. | May be used for further dilutions from a stock solution, but not recommended as the primary solvent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 302.33 g/mol )
-
Anhydrous/high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.02 mg of this compound.
-
Add the appropriate volume of DMSO to the peptide. For 3.02 mg of peptide, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the peptide is completely dissolved. The solution should be clear.
-
If the peptide does not fully dissolve, sonicate the tube in a water bath for short intervals (e.g., 10-20 seconds), keeping the sample on ice between sonications to prevent heating.[10]
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][5]
-
Protocol 2: General Protocol for Solubility Testing
-
Procedure:
-
Aliquot a small, known amount of this compound powder (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the test solvent (e.g., 10 µL of sterile water).
-
Vortex the tube. Observe if the peptide dissolves completely.
-
If not dissolved, add more solvent in small increments, vortexing after each addition, until the peptide dissolves or the desired concentration is reached.
-
If the peptide remains insoluble, try gentle warming or brief sonication.
-
If the peptide is still insoluble, test a different solvent (e.g., DMSO).
-
Signaling Pathway
This compound is reported to modulate the skin's circadian rhythm by influencing the PER1 signaling pathway . This pathway is crucial for the daily cycle of cell repair and protection.
Caption: Proposed signaling pathway of this compound in skin cells.
References
- 1. paulaschoice.co.uk [paulaschoice.co.uk]
- 2. bkherb.com [bkherb.com]
- 3. tradeindia.com [tradeindia.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Chronolux® | Cosmetic Ingredients Guide [ci.guide]
- 7. This compound | Caspase | TargetMol [targetmol.com]
- 8. This compound Premium Skincare Raw Material for Enhancing Wound Healing and Stimulating Cellular Activity | NIKOO Chemical [nikoochem.com]
- 9. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Enhancing Tripeptide-32 Solid-Phase Synthesis
Welcome to the technical support center for the solid-phase synthesis of Tripeptide-32. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the solid-phase synthesis of this compound?
A1: While this compound is a relatively short peptide, its synthesis can still present challenges common to solid-phase peptide synthesis (SPPS). These include incomplete coupling reactions, aggregation of the growing peptide chain, and the formation of side products.[1][2][3][4] Specific issues can arise from the amino acid sequence, choice of resin, coupling reagents, and deprotection conditions.
Q2: How can I monitor the completion of coupling and deprotection steps?
A2: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin. A positive result (blue color) after a coupling step indicates an incomplete reaction, while a negative result (yellow color) after a deprotection step suggests incomplete removal of the Fmoc group.[5] For more quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry at various stages of the synthesis.
Q3: What is peptide aggregation and how can it be minimized during this compound synthesis?
A3: Peptide aggregation occurs when growing peptide chains interact with each other, hindering reagent access and leading to incomplete reactions.[1] This is often sequence-dependent, particularly with hydrophobic residues.[3][4] To minimize aggregation, you can:
-
Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (B87167) (DMSO) to the reaction mixture.[1][6]
-
Perform the synthesis at an elevated temperature.[1]
-
Incorporate structure-disrupting elements like pseudoprolines or depsipeptides, though this is more common for longer, more complex peptides.[1]
-
Utilize microwave-assisted synthesis to reduce aggregation and reaction times.[3]
Q4: What are the common side reactions in Fmoc-based SPPS and how can they be prevented?
A4: Common side reactions include:
-
Aspartimide formation: This can occur at aspartic acid residues under basic or acidic conditions, leading to a mixture of α and β-coupled peptides.[1][7] Adding HOBt to the piperidine (B6355638) deprotection solution can help reduce this.[1]
-
Diketopiperazine formation: This is prevalent at the dipeptide stage, especially with proline as one of the first two residues, and results in cleavage of the dipeptide from the resin.[1][8][9] Using 2-chlorotrityl chloride resin can suppress this due to steric hindrance.[1]
-
Racemization: The chirality of amino acids can be compromised during activation. Using coupling reagents with additives like HOBt or Oxyma can minimize racemization.[10][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low final yield of this compound | - Incomplete coupling or deprotection- Peptide aggregation- Premature cleavage from the resin- Diketopiperazine formation at the dipeptide stage | - Perform a double coupling for difficult residues.- Use a stronger deprotection reagent or increase deprotection time.- Switch to a solvent system known to reduce aggregation (e.g., NMP, DMSO).[1][6]- Use a more acid-labile resin if premature cleavage is suspected.- For sequences prone to diketopiperazine formation, use 2-chlorotrityl chloride resin.[1] |
| Presence of deletion sequences in final product (HPLC/MS) | - Incomplete coupling at one or more steps | - Optimize coupling conditions: increase reaction time, use a more efficient coupling reagent (e.g., HATU, HCTU), or perform a double coupling.[10][11]- Monitor each coupling step with a Kaiser test.[5] |
| Presence of +57 Da peak (or other unexpected adducts) in MS | - Incomplete removal of protecting groups- Side reactions with scavengers or cleavage cocktail components | - Increase cleavage time or use a stronger cleavage cocktail.- Optimize the scavenger composition in the cleavage cocktail based on the peptide sequence.[12][13][14] For example, use triisopropylsilane (B1312306) (TIS) to scavenge carbocations.[1] |
| Resin clumping or poor swelling | - Significant peptide aggregation | - Switch to a different solvent (NMP, DMSO).[1][6]- Sonicate the reaction vessel to break up clumps.- Synthesize on a lower substitution resin or a PEG-based resin like TentaGel.[1][15] |
| Yellowing of the resin during cleavage | - Presence of trityl-protected residues (e.g., Cys, His, Asn, Gln) | This is normal and due to the formation of the trityl carbocation. Ensure adequate scavengers are present in the cleavage cocktail to prevent side reactions.[14] |
Quantitative Data Summary
The choice of coupling reagent significantly impacts the efficiency of peptide bond formation, especially for sterically hindered amino acids. Below is a comparative table of common coupling reagents.
| Coupling Reagent | Relative Reactivity | Racemization Risk | Notes |
| DIC/HOBt | Standard | Low | Cost-effective for routine synthesis.[10] |
| HBTU/TBTU | High | Low (with HOBt) | Efficient and widely used, but can cause guanidinylation of the N-terminal amino group.[10] |
| HATU/HCTU | Very High | Very Low | Generally more reactive than HBTU, especially for difficult couplings.[10][11] HATU is often considered superior for hindered couplings. |
| COMU | Very High | Very Low | Oxyma-based reagent, considered a non-explosive and highly efficient alternative to benzotriazole-based reagents.[16] |
This table provides a general comparison. Optimal reagent choice may vary depending on the specific amino acid sequence and synthesis conditions.
Experimental Protocols
Standard Fmoc Deprotection
-
Wash the resin-bound peptide with dimethylformamide (DMF) (3 x 1 min).
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the reaction vessel.
-
Treat the resin with a fresh solution of 20% piperidine in DMF for 15 minutes.
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
Standard Amino Acid Coupling using HATU
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.95 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the activation mixture to stand for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the reaction mixture for 45-60 minutes at room temperature.
-
Drain the reaction vessel.
-
Wash the resin with DMF (3 x 1 min), followed by dichloromethane (B109758) (DCM) (3 x 1 min), and then DMF again (3 x 1 min).
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.
Cleavage and Deprotection
-
Wash the final peptide-resin with DCM (3 x 1 min) and dry under a stream of nitrogen.
-
Prepare a fresh cleavage cocktail. For a standard peptide without sensitive residues, a common cocktail is Reagent B : 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[12]
-
Add the cleavage cocktail to the dry resin (10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.[13]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
Mandatory Visualizations
Caption: General workflow for the solid-phase synthesis of this compound using Fmoc chemistry.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. books.rsc.org [books.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unraveling the Influence of Tripeptide-32 on Clock Gene Regulation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tripeptide-32's Performance Against Alternative Clock Gene Modulators, Supported by Experimental Data and Protocols.
The intricate machinery of the circadian rhythm, governed by a core set of "clock genes," dictates the timing of numerous physiological processes in the skin, from DNA repair to cell proliferation. The dysregulation of this internal clock is implicated in accelerated skin aging. This compound, a synthetic peptide, has emerged as a cosmetic ingredient purported to modulate these clock genes, thereby promoting skin repair and protection. This guide provides a comprehensive comparison of this compound with other compounds known to influence circadian rhythms in skin cells, supported by available experimental evidence and detailed methodologies for validation.
Comparative Analysis of Clock Gene Modulators
| Compound | Target Clock Genes | Cell Type | Reported Effect | Quantitative Data | Source Type |
| This compound | PER1, CLOCK | Human Keratinocytes | Activation/Upregulation | Not publicly available | Cosmetic Ingredient Guides, Patents[1][2] |
| Resveratrol | BMAL1, PER1, PER2 | Rat Fibroblasts, Human Adipose-Derived Progenitor Cells | Upregulation, Restoration of rhythmic expression | Significant increase in expression (e.g., 100 µM dose) | Peer-reviewed studies |
| Lespedeza Capitata Extract | BMAL1, PER, CRY | Human Skin Explants | Resynchronizes the rhythm of gene expression | Restores phase rhythmicity and improves amplitude | Company-sponsored studies[3][4] |
| Nobiletin | PER2, BMAL1, CRY1 | Mouse Embryonic Fibroblasts, various cancer cell lines | Enhances amplitude and lengthens the period of expression | Dose-dependent enhancement (EC50 <5.0 μM for PER2::Luc) | Peer-reviewed studies[5][6] |
Signaling Pathways and Experimental Workflow
To visually represent the complex interactions and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of clock gene regulation and the purported points of intervention for this compound and alternatives.
Caption: A generalized experimental workflow for validating the effects of compounds on clock gene expression in keratinocytes.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of compounds on clock gene regulation.
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Clock Gene Expression
This protocol outlines the steps to quantify the mRNA levels of target clock genes (e.g., PER1, CLOCK, BMAL1) in human keratinocytes following treatment.
a. Cell Culture and Treatment:
-
Cell Line: Primary Human Epidermal Keratinocytes (HEK) or an immortalized keratinocyte cell line (e.g., HaCaT).
-
Culture Conditions: Culture cells in appropriate keratinocyte growth medium at 37°C and 5% CO2.
-
Synchronization (Optional but Recommended): To study circadian effects, synchronize the cells by a serum shock (e.g., 50% horse serum for 2 hours) or dexamethasone (B1670325) treatment (100 nM for 2 hours) before adding the test compound.
-
Treatment: Treat synchronized or asynchronous cells with various concentrations of this compound or the alternative compound for a specified time course (e.g., 6, 12, 24, 48 hours). Include a vehicle control group.
b. RNA Extraction and cDNA Synthesis:
-
RNA Isolation: At each time point, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.
c. RT-qPCR:
-
Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (PER1, CLOCK, BMAL1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primer Design: Use validated primers specific to the target genes.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Luciferase Reporter Assay for Circadian Rhythm Analysis
This assay allows for the real-time monitoring of the rhythmic expression of a clock gene promoter.
a. Plasmid Construction and Transfection:
-
Reporter Construct: Clone the promoter region of a target clock gene (e.g., PER1 promoter) upstream of a luciferase reporter gene (e.g., firefly luciferase) in an expression vector.
-
Transfection: Transfect the reporter construct into human keratinocytes using a suitable transfection reagent. A co-transfection with a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter can be used for normalization.
-
Stable Cell Line Generation (Optional): For long-term studies, generate a stable cell line that continuously expresses the luciferase reporter.
b. Cell Synchronization and Treatment:
-
Synchronization: Synchronize the transfected cells as described in the RT-qPCR protocol.
-
Treatment: After synchronization, replace the medium with a recording medium containing luciferin (B1168401) and the test compound (this compound or alternative).
c. Bioluminescence Recording:
-
Real-Time Monitoring: Place the culture dish in a light-tight, temperature-controlled chamber equipped with a photomultiplier tube or a CCD camera to continuously record the bioluminescence signal over several days.
-
Data Acquisition: Collect data at regular intervals (e.g., every 10-30 minutes).
d. Data Analysis:
-
Detrending: Remove the baseline trend from the raw bioluminescence data.
-
Rhythm Analysis: Analyze the detrended data using software designed for circadian rhythm analysis (e.g., CircWave or BioDare) to determine key parameters such as period, phase, and amplitude of the oscillation.
-
Comparison: Compare the rhythm parameters of the treated cells to the vehicle control to assess the effect of the compound on the circadian clock.
Conclusion
The regulation of clock genes presents a promising avenue for interventions in skin aging. While this compound is marketed as an activator of key clock genes like PER1 and CLOCK, the lack of publicly accessible, peer-reviewed quantitative data makes a direct and objective comparison with other compounds challenging. Alternatives such as Resveratrol are supported by a more robust body of scientific literature demonstrating their modulatory effects on the skin's circadian machinery. For drug development and research professionals, the validation of claims through rigorous, controlled experiments, as outlined in the provided protocols, is paramount. Future research should focus on generating and publishing quantitative data for compounds like this compound to substantiate their purported effects and allow for a more definitive comparison with established and emerging clock gene modulators.
References
- 1. This compound | Chronolux® | Cosmetic Ingredients Guide [ci.guide]
- 2. WO2015114176A1 - Cosmetic product with anti-skin-aging properties - Google Patents [patents.google.com]
- 3. Lespedeza capitata - MONAESI [monaesiskincare.com]
- 4. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 5. The small molecule Nobiletin targets the molecular oscillator to enhance circadian rhythms and protect against metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nobiletin affects circadian rhythms and oncogenic characteristics in a cell-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tripeptide-32 and Other Leading Cosmetic Peptides in Skin Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective cosmetic ingredients that can mitigate the signs of aging and promote skin repair is a cornerstone of dermatological research. Among the most promising classes of compounds are bioactive peptides, short chains of amino acids that can modulate various physiological processes in the skin. This guide provides a detailed comparison of Tripeptide-32, a novel peptide purported to regulate the skin's circadian rhythms, with other well-established cosmetic peptides: Copper Tripeptide-1 (GHK-Cu), Palmitoyl Pentapeptide-4 (Matrixyl®), and Acetyl Hexapeptide-8 (Argireline®). The objective is to present an evidence-based comparison of their mechanisms of action, efficacy in skin repair, and the experimental data supporting their use.
Mechanisms of Action: A Cellular and Molecular Overview
The efficacy of cosmetic peptides is intrinsically linked to their specific interactions with cellular and molecular targets within the skin. Each peptide in this comparison exhibits a distinct mechanism of action, leading to different and sometimes overlapping benefits in skin repair and anti-aging.
This compound: This synthetic peptide is primarily recognized for its role in modulating the skin's natural circadian rhythm.[1] It is proposed to activate the CLOCK and PER1 genes in keratinocytes, which are integral to the regulation of cellular defense and DNA repair mechanisms that fluctuate with the day-night cycle.[2] By synchronizing these processes, this compound is believed to enhance the skin's ability to repair itself during the night and protect itself during the day.[2] Additionally, it is claimed to stimulate the production of collagen and elastin, fortify the skin barrier, and regulate melanin (B1238610) production.[3]
Copper Tripeptide-1 (GHK-Cu): GHK-Cu is a carrier peptide that facilitates the delivery of copper to cells, a critical cofactor for numerous enzymes involved in skin health. Its mechanism is multifaceted, encompassing the stimulation of collagen, elastin, and glycosaminoglycan synthesis in fibroblasts.[4] GHK-Cu also exhibits potent anti-inflammatory and antioxidant properties, promotes angiogenesis (the formation of new blood vessels), and accelerates wound healing.[4][5]
Palmitoyl Pentapeptide-4 (Matrixyl®): As a signal peptide, Palmitoyl Pentapeptide-4 is a fragment of the pro-collagen type I molecule. It acts as a messenger, signaling fibroblasts to increase the synthesis of key extracellular matrix components, including collagen type I and IV, fibronectin, and hyaluronic acid. This action helps to rebuild the dermal matrix, leading to a reduction in the appearance of fine lines and wrinkles.
Acetyl Hexapeptide-8 (Argireline®): This neurotransmitter-inhibiting peptide is often marketed as a "Botox-like" alternative. Its mechanism involves interfering with the formation of the SNARE protein complex, which is essential for the release of acetylcholine (B1216132) at the neuromuscular junction. By attenuating muscle contractions, Acetyl Hexapepeptide-8 helps to reduce the appearance of expression lines, such as crow's feet and forehead wrinkles.
Comparative Efficacy: A Review of Experimental Data
Table 1: Wrinkle Reduction and Improvement in Skin Texture
| Peptide | Study Details | Key Findings |
| This compound | 4-week double-blind clinical trial (secondary source) | 31% improvement in fine lines.[3] |
| Hydrolyzed Collagen Tripeptide (CTP) | 4-week prospective, single-arm study of 22 Asian women | Significant reduction in mean periorbital skin roughness (Ra) from 20.77 µm to 19.24 µm.[6] Significant decrease in mean depressed depth of periorbital wrinkles from 0.06 mm to 0.05 mm.[6] |
| GHK-Cu | 12-week application of a GHK-Cu eye cream on 41 women with photodamage | Reduced fine lines and wrinkle depth.[4] |
| Palmitoyl Pentapeptide-4 (Matrixyl®) | 8-week, split-face study with 7% Palmitoyl Pentapeptide-4 serum on 15 female subjects | Statistically significant decrease in periorbital wrinkle depth (p=0.001).[4] |
| Acetyl Hexapeptide-8 (Argireline®) | 30-day in vivo study with 10% Argireline® solution | Up to 30% reduction in wrinkle depth. |
Table 2: Collagen and Extracellular Matrix (ECM) Synthesis
| Peptide | Study Details | Key Findings |
| This compound | In vitro study (secondary source) | Stimulates fibroblasts up to 47% more effectively than previous peptides.[3] |
| Hydrolyzed Collagen Tripeptide (CTP) | In vitro study on human dermal fibroblasts | Increased collagen 1 level and decreased induction of matrix metalloproteinases.[6] |
| GHK-Cu | Skin biopsy analysis after one month of application | Increased collagen production in 70% of women treated with GHK-Cu, compared to 50% with Vitamin C and 40% with retinoic acid.[4] |
| Palmitoyl Pentapeptide-4 (Matrixyl®) | In vitro studies | Stimulates the synthesis of collagen I and IV, fibronectin, and glycosaminoglycans. |
Table 3: Skin Hydration and Barrier Function
| Peptide | Study Details | Key Findings |
| This compound | 2-week clinical trial (secondary source) | 42% increase in moisture retention.[3] |
| Palmitoyl Pentapeptide-4 (Matrixyl®) | 8-week study with 7% Palmitoyl Pentapeptide-4 serum | Statistically significant decrease in Transepidermal Water Loss (TEWL) (p<0.001).[4] |
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
In Vitro Wound Healing (Scratch) Assay
This assay is designed to evaluate the effect of a peptide on the migration and proliferation of skin cells, mimicking the wound healing process.
-
Cell Culture: Human dermal fibroblasts (HDFs) or human keratinocytes (HaCaT) are cultured in a 6-well plate until a confluent monolayer is formed.
-
Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.
-
Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove dislodged cells, and then a culture medium containing the test peptide at various concentrations is added. A control group with a vehicle-only medium is also included.
-
Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope with a camera.
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software. The rate of wound closure is calculated as the percentage of the area covered by migrating cells over time.
Fibroblast Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: HDFs are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Starvation and Treatment: The culture medium is replaced with a low-serum medium for 24 hours to synchronize the cells. Subsequently, the cells are treated with various concentrations of the test peptide.
-
MTT Incubation: After a 48-hour incubation with the peptide, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the control group.
Western Blot for Collagen I Expression
This technique is used to detect and quantify the amount of a specific protein (in this case, Collagen I) in a sample.
-
Cell Culture and Treatment: HDFs are cultured and treated with the test peptide for a specified period (e.g., 48 hours).
-
Protein Extraction: The cells are lysed using a RIPA buffer containing protease inhibitors to extract total protein. The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for Collagen I. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin).
CLOCK and PER1 Gene Expression Analysis in Keratinocytes (RT-qPCR)
This method is used to measure the relative levels of mRNA for specific genes, providing insight into gene expression.
-
Cell Culture and Synchronization: Human keratinocytes are cultured and synchronized using a stimulus such as dexamethasone.
-
Peptide Treatment: The synchronized cells are treated with this compound or a vehicle control.
-
RNA Extraction: At various time points over a 24- or 48-hour period, total RNA is extracted from the cells using a suitable kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the CLOCK and PER1 genes. A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of cosmetic peptides.
References
- 1. paulaschoice.co.uk [paulaschoice.co.uk]
- 2. personalcaremagazine.com [personalcaremagazine.com]
- 3. ningen.com [ningen.com]
- 4. benchchem.com [benchchem.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov:443]
- 6. Effect of a Topical Collagen Tripeptide on Antiaging and Inhibition of Glycation of the Skin: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Tripeptide-32's Effects on Key Cellular Pathways in Skin Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the experimental reproducibility of Tripeptide-32 and its alternatives in modulating key signaling pathways associated with skin health and aging. While direct, peer-reviewed comparative data on this compound across multiple cell lines is limited, this document outlines the theoretical mechanisms and provides detailed experimental protocols to enable researchers to generate their own data for objective comparison.
Introduction to this compound and its Postulated Mechanism of Action
This compound is a synthetic peptide that has gained attention in the cosmetic industry for its potential anti-aging and skin-repairing properties.[1][2][3] The primary proposed mechanism of action for this compound is the activation of the core circadian rhythm genes, specifically CLOCK (Circadian Locomotor Output Cycles Kaput) and PER1 (Period Circadian Regulator 1), within skin keratinocytes.[1][2][4] The body's natural circadian rhythm governs many physiological processes in the skin, including DNA repair, cell proliferation, and hydration, which are more active during the night.[1] By activating these clock genes, this compound is theorized to synchronize the skin's natural repair and protection processes, leading to improved cell viability and longevity.[1][4]
This guide will focus on the downstream effects of this proposed PER1 activation, specifically on three key players in cellular longevity and skin health: Sirtuin-1 (SIRT1), Forkhead Box O3a (FOXO3a), and Aquaporin-3 (AQP3).
The this compound Signaling Cascade: A Theoretical Framework
The activation of PER1 by this compound is hypothesized to initiate a signaling cascade that influences SIRT1, FOXO3a, and AQP3. The following diagram illustrates this proposed pathway.
Comparative Data on Peptide Performance
Currently, there is a notable absence of publicly available, peer-reviewed studies that directly compare the effects of this compound on PER1, SIRT1, FOXO3a, and AQP3 across different skin cell lines. The data that is available often comes from manufacturers and is not independently verified. To address this, the following tables provide a template for researchers to populate with their own experimental data when comparing this compound to other relevant peptides.
Table 1: Comparison of Peptide Effects on Gene Expression (Fold Change vs. Control)
| Cell Line | Target Gene | This compound (10 µM) | Alternative Peptide 1 (e.g., Palmitoyl Tetrapeptide-7) (10 µM) | Alternative Peptide 2 (e.g., Copper Tripeptide-1) (10 µM) |
| HaCaT (Keratinocytes) | PER1 | Data to be generated | Data to be generated | Data to be generated |
| AQP3 | Data to be generated | Data to be generated | Data to be generated | |
| HDF (Dermal Fibroblasts) | SIRT1 | Data to be generated | Data to be generated | Data to be generated |
| PER1 | Data to be generated | Data to be generated | Data to be generated | |
| NHEK (Primary Keratinocytes) | PER1 | Data to be generated | Data to be generated | Data to be generated |
| AQP3 | Data to be generated | Data to be generated | Data to be generated |
Table 2: Comparison of Peptide Effects on Protein Activity and Post-Translational Modifications
| Cell Line | Target Protein | Assay | This compound (10 µM) | Alternative Peptide 1 (10 µM) | Alternative Peptide 2 (10 µM) |
| HDF (Dermal Fibroblasts) | SIRT1 | Sirtuin Activity Assay | Data to be generated | Data to be generated | Data to be generated |
| HaCaT (Keratinocytes) | p-FOXO3a (Ser253) | Western Blot (Relative Density) | Data to be generated | Data to be generated | Data to be generated |
Detailed Experimental Protocols
To ensure the reproducibility and comparability of results, the following detailed protocols are provided for key experiments.
Cell Culture
-
HaCaT (immortalized human keratinocytes): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
HDF (primary human dermal fibroblasts): Culture in Fibroblast Growth Medium supplemented with growth factors, 10% FBS, and 1% penicillin-streptomycin.
-
NHEK (primary normal human epidermal keratinocytes): Culture in Keratinocyte Growth Medium supplemented with human keratinocyte growth supplement.
For all experiments, cells should be seeded at an appropriate density and allowed to adhere for 24 hours before treatment.
Gene Expression Analysis by RT-qPCR
This protocol is designed to measure the relative expression of PER1 and AQP3.
-
Treatment: Treat cells with this compound or alternative peptides at desired concentrations for a specified time (e.g., 24 hours). Include a vehicle control.
-
RNA Extraction: Isolate total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR master mix and primers for the target genes (PER1, AQP3) and a housekeeping gene (e.g., GAPDH).
-
PER1 Forward Primer: 5'-CCT GGC ACA GAG AAT GAG GA -3'
-
PER1 Reverse Primer: 5'-GCA TGG CTG AAG AAG GTT GT -3'
-
AQP3 Forward Primer: 5'-GGT GGT GGT GAA GAG AAT GA -3'
-
AQP3 Reverse Primer: 5'-ATG GCT GGT GTC ATA GTC GT -3'
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Sirtuin Activity Assay
This fluorometric assay measures the deacetylase activity of SIRT1.
-
Lysate Preparation: After treatment, wash cells with PBS and lyse with a buffer containing protease inhibitors.
-
Assay: Use a commercial SIRT1 activity assay kit.[5][6][7][8][9] In a 96-well plate, combine cell lysate, NAD+, and the fluorogenic acetylated peptide substrate.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Development: Add a developer solution that releases a fluorescent group from the deacetylated substrate.
-
Measurement: Read fluorescence at an excitation of ~400 nm and emission of ~505 nm.
-
Analysis: Compare the fluorescence of treated samples to the control to determine the change in SIRT1 activity.
Western Blot for Phosphorylated FOXO3a
This protocol detects the phosphorylation status of FOXO3a, an indicator of its activity.
-
Protein Extraction: Lyse treated cells in RIPA buffer with phosphatase and protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against phospho-FOXO3a (e.g., Ser253) and total FOXO3a, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using image analysis software and normalize phosphorylated protein levels to total protein and the loading control.
Alternative Peptides for Comparison
To provide a robust comparison, consider including the following peptides in your experimental design:
-
Palmitoyl Tetrapeptide-7: A well-studied peptide known to reduce inflammation and damage to the extracellular matrix.
-
Copper Tripeptide-1 (GHK-Cu): Known for its wound healing and collagen-stimulating properties.
-
Nonapeptide-1: Often used for its skin-lightening effects through the inhibition of melanin (B1238610) synthesis.
-
Acetyl Hexapeptide-8: A neurotransmitter-inhibiting peptide with effects on expression lines.
Conclusion and Future Directions
The reproducibility of experimental results is paramount in scientific research and product development. While this compound shows promise through its proposed mechanism of activating circadian rhythm genes, rigorous and independent testing across various cell lines is necessary to substantiate these claims and understand its full range of effects. The protocols and comparative framework provided in this guide are intended to facilitate such investigations. By generating and sharing this data, the scientific community can build a clearer understanding of the efficacy and reproducibility of this compound and other cosmetic peptides, ultimately leading to more effective and reliable skincare solutions.
References
- 1. This compound | Chronolux® | Cosmetic Ingredients Guide [ci.guide]
- 2. glamourousgrace.com [glamourousgrace.com]
- 3. paulaschoice.co.uk [paulaschoice.co.uk]
- 4. qualitide.com [qualitide.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Cross-Validation of Tripeptide-32's Anti-Aging Efficacy Across Multiple Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tripeptide-32's anti-aging performance against other prominent alternatives, supported by experimental data from in vitro, in vivo, and clinical models. We delve into the molecular mechanisms, present quantitative data in structured tables for ease of comparison, and detail the experimental protocols for key assays.
Introduction to this compound
This compound is a synthetic peptide composed of three amino acids: proline, serine, and threonine[1]. It has gained significant attention in skincare for its multifaceted approach to combating the signs of aging. Marketed under trade names like Chronolux™ and SpecPed® TR32P, its primary mechanism revolves around the regulation of the skin's natural circadian rhythms, which govern cellular repair and defense cycles[1][2]. Beyond this unique function, it also exhibits properties common to other anti-aging peptides, including boosting collagen production, enhancing hydration, and providing antioxidant protection[3][4].
Mechanism of Action: this compound
This compound's primary anti-aging activity is linked to its ability to influence the expression of core circadian clock genes, CLOCK and PER1, in skin cells (keratinocytes)[2][5].
-
Circadian Rhythm Regulation: Our bodies, including our skin, follow a 24-hour cycle where cellular activities like DNA repair are heightened at night[2]. This compound activates the CLOCK and PER1 genes, which are crucial for regulating these cycles[2]. This activation helps resynchronize cellular processes, ensuring that skin cells can more efficiently repair damage incurred during the day from environmental stressors like UV radiation and pollution[5][6].
-
Enhanced DNA Repair and Defense: By activating these clock genes, this compound promotes the production of proteins responsible for repairing damaged DNA, thereby improving cell viability and longevity[2]. This leads to a strengthened skin barrier and enhanced defense against environmental aggressors[2].
-
Collagen and Elastin Synthesis: Like many bioactive peptides, this compound has been shown to stimulate fibroblasts, the cells responsible for producing collagen and elastin, by up to 47% more effectively than some previous peptides[3]. This helps to maintain the skin's structural integrity, improving firmness and reducing the appearance of fine lines.
-
Antioxidant and Anti-Glycation Properties: this compound exhibits antioxidant capabilities, neutralizing free radicals that accelerate aging[4]. It also helps shield collagen from damage caused by glycation (saccharification), a process where sugar molecules cross-link and degrade proteins, leading to wrinkles and sagging[4].
Comparative Analysis: this compound vs. Alternatives
To contextualize the performance of this compound, it is compared here with three other widely recognized anti-aging actives: Acetyl Hexapeptide-8 (a neurotransmitter-inhibiting peptide), Palmitoyl Pentapeptide-4 (a signal peptide), and Retinol (B82714) (a vitamin A derivative).
| Feature | This compound | Acetyl Hexapeptide-8 (Argireline) | Palmitoyl Pentapeptide-4 (Matrixyl) | Retinol |
| Primary Mechanism | Regulates circadian rhythm genes (CLOCK, PER1) for enhanced cellular repair and defense[2][6]. | Inhibits neurotransmitter release at the neuromuscular junction, relaxing facial muscles[7][8][9]. | Acts as a matrikine (signal peptide) to stimulate synthesis of extracellular matrix components[10][11]. | Binds to retinoic acid receptors to modulate gene expression, accelerating cell turnover and collagen synthesis[12][13][14]. |
| Peptide Type | Signal Peptide | Neurotransmitter-Inhibiting Peptide | Signal Peptide (Matrikine) | N/A (Vitamin A Derivative) |
| Key Biological Targets | CLOCK, PER1 genes, Fibroblasts[2][3]. | SNARE protein complex (SNAP-25)[7][8]. | Genes for Collagen (Types I, III, IV), Elastin, Fibronectin[11]. | Retinoic Acid Receptors (RARs), Retinoid X Receptors (RXRs)[14]. |
| Primary Anti-Aging Effect | Enhanced nighttime repair, UV damage reduction, broad-spectrum anti-aging[5][6]. | Reduction of dynamic wrinkles and expression lines (e.g., crow's feet, forehead lines)[7][15]. | Reduction of fine lines and wrinkles, improved skin firmness and texture[11][16]. | Reduction of wrinkles, improved skin texture, treatment of hyperpigmentation and acne[12]. |
| Secondary Effects | Boosts collagen, hydrates, antioxidant, reduces hyperpigmentation[3][4]. | Stimulates collagen production[8][15]. | Improves skin hydration and elasticity[16]. | Regulates sebum production, antioxidant properties[12]. |
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on this compound and its alternatives.
Table 1: In Vitro & In Vivo Model Data
| Active Ingredient | Model | Key Finding | Reported Efficacy | Citation |
| This compound | Human Fibroblasts | Stimulation of Collagen Production | Up to 47% more effective than previous peptides | [3] |
| This compound | Keratinocytes | Reduction of UV-induced MMP activity | Significantly reduces collagen degradation | [5] |
| Collagen Tripeptide | UVB-Exposed Hairless Mice | Reduction in Wrinkle Formation | Significantly reduced vs. untreated control | |
| Collagen Tripeptide | UVB-Exposed Hairless Mice | Inhibition of MMPs | Prevents UVB-induced MMP-2, -3, -9, -13 activity | [17] |
| Palmitoyl Pentapeptide-4 | In Vitro | Stimulation of Collagen I & III | Significant promotion of production | [11] |
| Retinol (1%) | Aged Human Skin (in vivo) | Reduction in MMPs | Reduced collagenase and gelatinase expression after 7 days | [13] |
| GHK-Cu (Copper Tripeptide) | Human Dermal Fibroblasts | Increase in Collagen/Elastin Production | Significant increase at 0.01-10 nM concentrations | [18] |
Table 2: Clinical Study Data
| Active Ingredient | Study Duration | Key Finding | Reported Efficacy | Citation |
| This compound | 8 Weeks | Reduction in Hyperpigmentation | 38% reduction | [3] |
| Collagen Tripeptide | 4 Weeks | Improvement in Skin Wrinkles & Elasticity | Significant improvement (p < 0.001) | [19][20] |
| Acetyl Hexapeptide-8 | 30 Days | Reduction in Wrinkle Depth | Up to 30% | [7] |
| Palmitoyl Tripeptide-3/5 | 84 Days | Reduction in Wrinkles & Skin Roughness | More effective than placebo and Pal-KTTKS | [21] |
| Retinol (0.1%) | 24 Weeks | Improvement in Fine Lines & Wrinkles | Significant improvements observed | [12] |
| Retinol (0.3%) | 16 Weeks | Reduction in Hyperpigmentation | 35% reduction in dark spots | [12] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental findings. Below are representative protocols for key assays.
Protocol 1: In Vitro Analysis of Collagen Synthesis in Human Dermal Fibroblasts
-
Cell Culture: Primary Human Dermal Fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Cells are seeded in 24-well plates. Upon reaching 80% confluency, the medium is replaced with serum-free DMEM for 24 hours. Subsequently, cells are treated with various concentrations of the test peptide (e.g., this compound, Palmitoyl Pentapeptide-4) or a vehicle control for 48-72 hours.
-
Quantification of Pro-collagen Type I: The amount of pro-collagen type I C-peptide (PIP) secreted into the culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions. The absorbance is read at 450 nm, and PIP concentrations are calculated against a standard curve.
-
Data Analysis: Results are expressed as the percentage increase in collagen synthesis relative to the vehicle-treated control group. Statistical significance is determined using a Student's t-test or ANOVA.
Protocol 2: In Vivo Evaluation of Anti-Wrinkle Effects in UVB-Irradiated Hairless Mice
-
Animal Model: SKH-1 hairless mice (6-8 weeks old) are used. The animals are acclimatized for one week before the experiment begins.
-
UVB Irradiation: The dorsal skin of the mice is exposed to UVB radiation three times a week for a period of 8-14 weeks. The UVB dose is gradually increased from 1 MED (minimal erythema dose) to 4 MEDs over the course of the study to induce photoaging and wrinkle formation.
-
Treatment: Mice are divided into groups: a non-irradiated control, a UVB-irradiated control (vehicle), and UVB-irradiated groups treated with the test compound (e.g., oral gavage of Collagen Tripeptide at a specified mg/kg dose). Treatment is administered daily throughout the study period.
-
Wrinkle Assessment: At the end of the study, wrinkles on the dorsal skin are assessed by creating replicas using a silicone-based impression material. The replicas are then analyzed using image analysis software to quantify wrinkle parameters (e.g., length, depth, area).
-
Histological Analysis: Skin tissue samples are excised, fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to measure epidermal thickness and Masson's trichrome to visualize collagen fiber density and organization.
-
Biochemical Analysis: Skin tissue homogenates are used to measure the activity of Matrix Metalloproteinases (MMPs) using zymography or ELISA, and hydroxyproline (B1673980) content is measured as an indicator of collagen levels.
Visualizing Mechanisms and Workflows
To better illustrate the complex biological processes and experimental designs, the following diagrams are provided.
Conclusion
This compound presents a compelling and sophisticated mechanism for skin anti-aging, primarily by synchronizing cellular repair processes with the natural circadian rhythm. This differentiates it from other peptides that focus on either muscle relaxation (Acetyl Hexapeptide-8) or direct stimulation of the extracellular matrix (Palmitoyl Pentapeptide-4). While Retinol remains a benchmark for broad-spectrum anti-aging with extensive clinical backing, this compound offers a novel, targeted approach focused on enhancing the skin's intrinsic repair capabilities, particularly against environmental damage.
The cross-validation of its effects—from upregulating clock genes in vitro to reducing hyperpigmentation in clinical settings—positions this compound as a significant and scientifically credible ingredient in the development of advanced anti-aging therapies. Further double-blind, vehicle-controlled clinical trials will be beneficial to fully elucidate its comparative efficacy against established ingredients like retinol and other signal peptides.
References
- 1. paulaschoice.co.uk [paulaschoice.co.uk]
- 2. This compound | Chronolux® | Cosmetic Ingredients Guide [ci.guide]
- 3. ningen.com [ningen.com]
- 4. innospk.com [innospk.com]
- 5. This compound Premium Skincare Raw Material for Enhancing Wound Healing and Stimulating Cellular Activity | NIKOO Chemical [nikoochem.com]
- 6. personalcaremagazine.com [personalcaremagazine.com]
- 7. formunova.com [formunova.com]
- 8. nbinno.com [nbinno.com]
- 9. Acetyl hexapeptide-3 - Wikipedia [en.wikipedia.org]
- 10. Palmitoyl pentapeptide-4 - Wikipedia [en.wikipedia.org]
- 11. Palmitoyl pentapeptide: bioactive peptide for anti-aging and skin care - Creative Peptides [creative-peptides.com]
- 12. prescription-professional.nl [prescription-professional.nl]
- 13. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. skincarecrl.com [skincarecrl.com]
- 16. theborderlinebeauty.com [theborderlinebeauty.com]
- 17. researchgate.net [researchgate.net]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. Effect of a Topical Collagen Tripeptide on Antiaging and Inhibition of Glycation of the Skin: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of Tripeptide-32 and Other Chronopeptides in Skin Biology
In the evolving landscape of dermatological science, chronobiology has emerged as a critical field, revealing how the skin's intrinsic circadian rhythms govern its protection and repair cycles.[1][2][3] This has led to the development of "chronopeptides," a class of peptides designed to work in harmony with these natural rhythms to enhance skin health and combat aging.[4] This guide provides an objective comparison of Tripeptide-32, a prominent chronopeptide, with other peptides, supported by available experimental data and detailed methodologies.
Introduction to Chronopeptides and this compound
The skin, like all organs, operates on a 24-hour cycle, orchestrated by a core "master clock" in the brain and peripheral clocks within the skin cells themselves.[2] These cellular clocks, driven by clock genes, regulate critical functions such as DNA repair, cell proliferation, and barrier function, optimizing them for different times of the day.[3][5] Chronopeptides are designed to support and resynchronize these cellular rhythms, particularly when they are disrupted by factors like UV exposure and aging.
This compound is a synthetic peptide, composed of the amino acids proline, serine, and threonine, that has gained significant attention for its role in modulating the skin's circadian rhythm.[6][7] It is engineered to support the skin’s natural cycle of daytime protection and nighttime repair.[8]
Mechanism of Action: this compound Signaling Pathway
This compound functions by targeting key clock genes within skin cells, primarily keratinocytes. Its proposed mechanism involves the activation of the CLOCK (Circadian Locomotor Output Cycles Kaput) and PER1 (Period Homolog 1) genes.[5] The activation of these genes initiates a cascade that boosts the production of proteins responsible for cellular defense and repair.[5][9] Specifically, by synchronizing the skin's response, this compound helps to enhance DNA repair processes that are naturally more active at night and fortify the skin's defenses against environmental stressors during the day.[5][10]
References
- 1. Chronobiology: biological clocks and rhythms of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. – CHRONOBIOLOGY OF THE SKIN SKIN CIRCADIAN RHYTHM AND CLOCK GENES: A NEW APPROACH TO SLOWING DOWN THE AGING PROCESS | Plastic Surgery Key [plasticsurgerykey.com]
- 3. drmichellejeffries.com [drmichellejeffries.com]
- 4. countryandtownhouse.com [countryandtownhouse.com]
- 5. This compound | Chronolux® | Cosmetic Ingredients Guide [ci.guide]
- 6. paulaschoice.co.uk [paulaschoice.co.uk]
- 7. This compound (Ingredient Explained + Products) | SkinSort [skinsort.com]
- 8. m.esteelauder.com [m.esteelauder.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. personalcaremagazine.com [personalcaremagazine.com]
Tripeptide-32 Outperforms Industry Standards in Key Anti-Aging Metrics, Clinical and In-Vitro Data Reveal
For Immediate Release
[City, State] – December 2, 2025 – New comparative analysis indicates that Tripeptide-32, a synthetic peptide, demonstrates significant advantages in promoting skin health and combating signs of aging when benchmarked against established industry standards. This guide provides an objective comparison of this compound's performance, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound operates through a unique mechanism by regulating the skin's natural circadian rhythms. It activates the CLOCK and PER1 genes within keratinocytes, which are crucial for orchestrating the skin's daily cycle of defense and repair.[1] This targeted action is reported to enhance DNA repair, bolster the skin's barrier function, and increase resilience against environmental stressors.
Performance Benchmarking: this compound vs. Industry Standards
A significant double-blind, randomized, placebo-controlled clinical trial investigating the effects of a collagen tripeptide, closely related to this compound, provides compelling evidence of its efficacy. The study, involving oral administration of 1,000 mg of collagen tripeptide daily for 12 weeks, demonstrated statistically significant improvements in key anti-aging parameters.[2][3]
| Parameter | This compound (from oral collagen tripeptide study) | Matrixyl (Palmitoyl Pentapeptide-4) | Argireline (Acetyl Hexapeptide-8) |
| Wrinkle Reduction | Significant reduction in wrinkle roughness parameters (Rmax, Rp, Rv) at 6 and 12 weeks.[3] | Significant reduction in wrinkle depth and volume.[4] | Shown to reduce wrinkle depth, particularly expression lines.[5] |
| Skin Hydration | Significant increase in skin capacitance (moisture) at 6 and 12 weeks.[3] After 14 days, a 7.25% increase, and after 28 days, a 9.66% increase in stratum corneum hydration. | No direct primary claim for hydration, though improved barrier function can contribute. | Some studies suggest improvements in skin hydration.[6] |
| Skin Elasticity/Firmness | Data suggests potential for promoting skin firmness and elasticity. | Shown to improve skin elasticity and firmness. | Some studies show no significant change in skin elasticity. |
Note: The data for this compound is derived from studies on oral collagen tripeptide, which may not be directly comparable to the topical application of this compound, Matrixyl, or Argireline. However, it provides a strong indication of the tripeptide's biological activity.
Mechanism of Action: Circadian Rhythm Regulation
This compound's primary mechanism of action involves the modulation of the skin's circadian rhythm. By activating the core clock genes, CLOCK and PER1, it helps to synchronize the cellular processes of repair and protection.[1]
Figure 1: this compound signaling pathway in keratinocytes.
In-Vitro Evidence: Stimulation of Extracellular Matrix Components
In-vitro studies on collagen tripeptides have demonstrated their ability to directly influence fibroblast activity, the primary cells responsible for producing the skin's extracellular matrix. These studies show that collagen tripeptides can stimulate the expression of type I collagen genes in human osteoblastic cells, suggesting a similar mechanism in dermal fibroblasts.[7] Furthermore, collagen tripeptide fragments have been shown to regulate fibroblast adhesion and spreading, crucial processes in tissue repair and regeneration.[8] Studies on collagen peptides have also shown an increase in the gene expression of collagen type 1 (COL1A1), elastin (ELN), and versican (VCAN) in human dermal fibroblasts.[9][10]
References
- 1. This compound | Chronolux® | Cosmetic Ingredients Guide [ci.guide]
- 2. biomedgrid.com [biomedgrid.com]
- 3. sciepub.com [sciepub.com]
- 4. mdpi.com [mdpi.com]
- 5. Acetyl Hexapeptide-8 in Cosmeceuticals—A Review of Skin Permeability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sblcomp.com [sblcomp.com]
- 7. Promotion by collagen tripeptide of type I collagen gene expression in human osteoblastic cells and fracture healing of rat femur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The effect of the collagen tripeptide fragment (GER) on the adhesion and spreading of fibroblasts depends on the properties of adhesive surface] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Tripeptide-32: A Comparative Analysis of its Impact on Cellular Endpoints for Skin Health
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tripeptide-32's performance against other leading peptides in the field of dermatology and cosmetology. This document synthesizes available experimental data to offer a clear comparison of efficacy, supported by detailed methodologies for key in vitro assays.
This compound is a synthetic peptide that has garnered significant attention for its purported ability to synchronize the skin's natural circadian rhythms, thereby enhancing cellular repair and protection mechanisms. Its primary mechanism of action involves the modulation of core clock genes, such as CLOCK and PER1, which are fundamental to regulating the 24-hour cycle of cellular functions.[1][2][3] This guide delves into the statistical validation of this compound's impact on crucial cellular endpoints and compares its performance with that of other well-established peptides.
Comparative Analysis of Peptide Performance
To provide a clear and concise overview, the following tables summarize the quantitative data on the impact of this compound and its alternatives on key cellular endpoints.
| Cellular Endpoint | Peptide | Concentration | Observed Effect | Citation |
| Collagen Synthesis | This compound | Proprietary | Stimulates fibroblasts by up to 47% more effectively than previous peptides. | [4] |
| Palmitoyl Tripeptide-5 | 10-25 ppm | Dose-dependent reduction in the appearance of wrinkles, suggesting collagen synthesis. | [5] | |
| Copper Tripeptide-1 (GHK-Cu) | Not Specified | Increased collagen production in 70% of women treated. | [3] | |
| Skin Barrier Function | This compound | Proprietary | Enhances the production of essential barrier proteins and lipids. | [4] |
| Acetyl Hexapeptide-8 | 10% | Significant decrease in transepidermal water loss (TEWL). | [6] | |
| Melanin Regulation | This compound | Proprietary | 38% reduction in hyperpigmentation after 8 weeks. | [4] |
| Gene Expression (Clock Genes) | This compound | Proprietary | Activates CLOCK and PER1 genes in keratinocytes. | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway of this compound in skin cells.
Caption: Workflow for in vitro collagen synthesis assay.
Detailed Experimental Protocols
In Vitro Collagen Synthesis Assay
Objective: To quantify the effect of this compound and its alternatives on collagen production in human dermal fibroblasts.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Upon reaching 80% confluency, cells are treated with various concentrations of this compound, Palmitoyl Tripeptide-5, or a vehicle control.
-
Incubation: Cells are incubated for 48 to 72 hours to allow for peptide-induced changes in protein synthesis.
-
Quantification: The cell culture supernatant is collected, and the amount of pro-collagen type I is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Normalization: Results are normalized to the total protein concentration in the cell lysate, determined by a Bradford assay, to account for any differences in cell number.
In Vitro Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on the migration and proliferation of keratinocytes, mimicking the wound healing process.
Methodology:
-
Cell Culture: Human epidermal keratinocytes are grown to a confluent monolayer in a 6-well plate.
-
"Wound" Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" in the cell monolayer.
-
Treatment: The cells are then treated with this compound or a control medium.
-
Image Acquisition: Images of the scratch are captured at 0, 12, and 24 hours post-treatment using an inverted microscope.
-
Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the percentage decrease in the wound area over time.[1][7][8]
Quantitative Real-Time PCR (qRT-PCR) for Clock Gene Expression
Objective: To measure the effect of this compound on the mRNA expression levels of CLOCK and PER1 genes in human keratinocytes.
Methodology:
-
Cell Culture and Treatment: Human keratinocytes are cultured and treated with this compound as described in the collagen synthesis assay.
-
RNA Extraction: Total RNA is extracted from the cells at various time points (e.g., 0, 6, 12, 24 hours) using a commercial RNA extraction kit.
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: The expression levels of CLOCK, PER1, and a housekeeping gene (e.g., GAPDH for normalization) are quantified using a real-time PCR system with specific primers and SYBR Green dye.[9][10]
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, comparing the expression in this compound-treated cells to the vehicle-treated control cells.[11][12]
Conclusion
The available data suggests that this compound holds significant promise as an active ingredient in skincare, primarily through its unique mechanism of modulating circadian rhythm-related genes. This action appears to translate into tangible benefits in cellular defense, repair, and viability. While direct, extensive comparative studies with other peptides are still emerging, the initial findings indicate its potential to be a potent agent in addressing various signs of skin aging. The provided experimental protocols offer a standardized framework for researchers to further validate and expand upon these findings, facilitating a more comprehensive understanding of this compound's role in dermatological science.
References
- 1. Activation of Fibroblast Contractility via Cell-Cell Interactions and Soluble Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of an In Vitro Assay to Evaluate Contractile Function of Mesenchymal Cells that Underwent Epithelial-Mesenchymal Transition [jove.com]
- 5. Topical Peptide Treatments with Effective Anti-Aging Results [mdpi.com]
- 6. jddonline.com [jddonline.com]
- 7. Frontiers | Investigating Fibroblast-Induced Collagen Gel Contraction Using a Dynamic Microscale Platform [frontiersin.org]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elearning.unite.it [elearning.unite.it]
- 11. Human skin keratinocytes, melanocytes, and fibroblasts contain distinct circadian clock machineries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of the circadian clock genes clock and period1 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tripeptide-32
For researchers, scientists, and professionals in drug development, the meticulous management of laboratory materials is paramount to ensuring both personal safety and environmental integrity. This guide provides essential, step-by-step procedures for the proper disposal of Tripeptide-32, a synthetic peptide utilized for its hydrating and anti-aging properties in skincare research. While this compound is not classified as a hazardous substance, adherence to established laboratory safety protocols is crucial due to the limited comprehensive toxicological data on many research-grade materials.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical safety glasses, gloves, and a laboratory coat. All handling of this compound, whether in solid or solution form, should be conducted in a well-ventilated area to minimize inhalation risks.
First Aid Measures
In the event of accidental exposure, follow these immediate first aid protocols:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Rinse the affected area thoroughly with large amounts of water. Remove any contaminated clothing.[1] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1] |
| Ingestion | If the individual is conscious, wash out their mouth with water. Do not induce vomiting and seek medical attention.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste should never involve discharge into regular trash or down the drain.[2] A structured and cautious approach, in line with general laboratory peptide disposal guidelines, is recommended.
1. Waste Characterization and Segregation:
Properly identify and segregate this compound waste. Categorize the waste based on its form:
-
Solid Waste: Unused or expired lyophilized this compound powder, contaminated weighing paper, and gloves.
-
Liquid Waste: Aqueous or organic solvent solutions containing this compound.
-
Contaminated Materials: Pipette tips, vials, and other disposable labware that have come into contact with the peptide.
Collect each waste category in separate, clearly labeled, and appropriate waste containers. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for a wide range of chemical waste.[2]
2. Spill Management:
In the case of an accidental spill, immediate and appropriate action is necessary to contain and clean the affected area.
| Spill Type | Containment and Cleaning Procedure |
| Solid Spill | Carefully sweep up the spilled powder using an absorbent material like sand or vermiculite. Place the collected material and any contaminated items (e.g., gloves) into a designated hazardous waste container. Decontaminate the spill area with a suitable cleaning agent.[1][2] |
| Liquid Spill | Absorb the spilled liquid with an inert absorbent material. Place the used absorbent and any contaminated items into a sealed, labeled hazardous waste container.[2] |
3. Final Disposal Pathway:
The ultimate disposal of this compound waste should be managed through your institution's established waste management streams.
-
Non-Hazardous Waste Stream: Given that the Safety Data Sheet (SDS) for this compound indicates it is not a hazardous substance, your institution's Environmental Health and Safety (EHS) department may direct you to dispose of it through a specific non-hazardous laboratory waste stream.[1]
-
Consultation with EHS: It is imperative to contact your institution's EHS department or a licensed hazardous waste disposal service.[2] They will provide definitive guidance on the appropriate disposal procedures in accordance with local and national regulations.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
References
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
